3,5-Dichloro-2-hydroxybenzamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5-dichloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPHOYOSFRQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502670 | |
| Record name | 3,5-Dichloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17892-26-1 | |
| Record name | 3,5-Dichloro-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17892-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3,5-Dichloro-2-hydroxybenzamide
CAS Number: 17892-26-1
This technical guide provides an in-depth overview of 3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of salicylamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and a review of its potential biological activities, drawing parallels with related salicylamide derivatives.
Chemical and Physical Properties
This compound, also known as 3,5-Dichlorosalicylamide, is a small molecule with the molecular formula C₇H₅Cl₂NO₂. Its chemical structure features a benzamide core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2 of the benzene ring. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 17892-26-1 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 267.3 °C at 760 mmHg |
| LogP | 2.49820 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis Protocol
A representative method for the preparation of this compound involves the ammonolysis of a corresponding ester, methyl 3,5-dichlorosalicylate.[1]
Experimental Protocol: Preparation of 3,5-Dichlorosalicylamide [1]
-
Materials:
-
Methyl 3,5-dichlorosalicylate
-
Anhydrous ammonia
-
-
Apparatus:
-
1-liter Parr autoclave
-
-
Procedure:
-
Charge the 1-liter Parr autoclave with 221 g (1 mole) of methyl 3,5-dichlorosalicylate.
-
Introduce 140 g (8 moles) of anhydrous ammonia into the autoclave.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Upon completion of the reaction, vent the excess ammonia in a fume hood.
-
The resulting solid product, this compound, can be collected and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Biological Activity and Potential Applications
Salicylamides, as a class of compounds, are known for their diverse biological activities, including analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] The mechanism of action for many salicylamides involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, fever, and inflammation.[3][4]
The introduction of halogen atoms, such as chlorine, into the salicylamide scaffold can significantly modulate the biological activity. Halogenated salicylamides have garnered attention for their potential as antimicrobial and anticancer agents.[5]
While specific quantitative biological data for this compound is limited in publicly available literature, studies on closely related compounds provide valuable insights. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against Gram-positive bacteria and some pathogenic fungi.[6] The minimum inhibitory concentrations (MIC) for some of these derivatives against various microbial strains are summarized in Table 2.
| Compound Derivative | Microorganism | MIC (µg/mL) |
| Hydrazone with thien-2-yl group | S. aureus TCH 1516 | 16 |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | S. aureus TCH 1516 | 2-8 |
| Hydrazone with 5-nitrothien-2-yl moiety | C. auris (multidrug-resistant) | 16 |
Data extracted from a study on derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]
These findings suggest that the 3,5-dichloro-2-hydroxyphenyl moiety can serve as a critical pharmacophore in the design of novel antimicrobial agents.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2][3] This inhibition is responsible for the analgesic and antipyretic effects.
Conclusion
This compound is a halogenated salicylamide with potential for further investigation in medicinal chemistry. Its synthesis is achievable through established chemical routes. While detailed biological studies on this specific compound are not widely reported, the known antimicrobial and anticancer activities of related chlorinated salicylamide derivatives highlight its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Salicylamide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 5. This compound|CAS 17892-26-1 [benchchem.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzamide is a halogenated derivative of salicylamide, a class of compounds known for a range of biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted values and data from structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties in the laboratory. The potential biological activities and mechanisms of action are also discussed based on the known pharmacology of related salicylamides and dichlorinated benzamides.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound, along with comparative data from related compounds, are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 3,5-Dichloro-2-hydroxybenzaldehyde |
| CAS Number | 17892-26-1 | 1154-59-2 | 90-60-8 |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₁₃H₇Cl₄NO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 206.03 g/mol | 351.01 g/mol | 191.01 g/mol |
| Melting Point | Not available (experimental) | 161-163 °C (experimental)[1] | 95-97 °C (experimental)[2] |
| Boiling Point | 267.3 °C at 760 mmHg (predicted) | Not available | 273.68 °C (predicted)[2] |
| Density | 1.579 g/cm³ (predicted) | Not available | 1.441 g/cm³ (predicted)[2] |
| pKa | Not available (experimental) | Not available | 6.27 ± 0.23 (predicted)[2] |
| LogP (o/w) | 2.2 (predicted) | Not available | Not available |
| Water Solubility | Insoluble (qualitative)[2] | Not available | Insoluble (qualitative)[2] |
| Solubility in Organic Solvents | Methanol: Almost transparent (qualitative)[2] | Not available | Methanol: Almost transparent (qualitative)[2] |
| Hydrogen Bond Donors | 2 (predicted) | Not available | Not available |
| Hydrogen Bond Acceptors | 2 (predicted) | Not available | Not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.
Workflow for Physicochemical Property Determination
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer
Procedure:
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid heating can be performed to estimate this).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group and potentially the amide proton of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Co-solvent (e.g., methanol or ethanol, due to low water solubility)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the sample solution in a beaker with a stir bar.
-
If determining the pKa of the phenolic proton, titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
To determine the pKa of the amide proton (if it acts as a very weak acid), a similar titration with a strong base in a non-aqueous solvent might be necessary. Conversely, to determine its basicity, titration with a strong acid would be performed.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Potential Biological Activities and Mechanisms of Action
While specific signaling pathways for this compound are not well-documented, its structural class, salicylamides, and the presence of dichloro-substituents suggest potential antimicrobial and anticancer activities.
Potential Antimicrobial Mechanism
Salicylamides are known to possess antimicrobial properties. One of the proposed mechanisms of action involves the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately cell death.
Potential Anticancer Mechanisms
Dichlorinated benzamide derivatives have been investigated for their anticancer properties. Potential mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and DNA topoisomerases. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.
1. Protein Kinase Inhibition Pathway:
References
Unraveling the Core Mechanism of Action: A Technical Guide to 3,5-Dichloro-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzamide, a halogenated salicylanilide derivative, represents a class of compounds with significant biological activity, most notably as an anthelmintic agent. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the energy metabolism of parasites, leading to their paralysis and death. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its closely related analogues, with a focus on its molecular targets and the signaling pathways it disrupts. The information presented herein is intended to support further research and drug development efforts in the field of parasitology and beyond.
Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal mechanism of action of this compound and other salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This process disrupts the crucial link between electron transport and ATP synthesis, effectively depleting the parasite's primary energy source.
As protonophores, these compounds shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase. This leads to an uncontrolled rate of electron transport and oxygen consumption without the concomitant production of ATP, ultimately resulting in metabolic collapse and parasite death.
Quantitative Data on Uncoupling Activity
The uncoupling potency of salicylanilides can be quantified by determining the concentration required to induce maximal, uncontrolled respiration (Cunc).
| Compound | Uncoupling Activity (Cunc) | Organism/System |
| 3,5-Dichloro-salicylanilide | 460 nM | Rat liver mitochondria |
Table 1: Quantitative data on the oxidative phosphorylation uncoupling activity of 3,5-Dichloro-salicylanilide.
Key Molecular Targets
The uncoupling of oxidative phosphorylation is a consequence of the interaction of this compound with key components of the electron transport chain and related enzymes.
Inhibition of Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a critical enzyme complex that participates in both the citric acid cycle and the electron transport chain. Salicylanilides have been shown to inhibit the activity of this enzyme, further contributing to the disruption of cellular respiration.
Inhibition of Fumarate Reductase
In many anaerobic and parasitic organisms, fumarate reductase plays a vital role in anaerobic respiration by catalyzing the reduction of fumarate to succinate. Inhibition of this enzyme by salicylanilides disrupts this alternative energy generation pathway.
Inhibition of Chitinase
A more recently discovered mechanism of action, particularly relevant for certain nematodes like Onchocerca volvulus, is the inhibition of chitinase. This enzyme is essential for the molting of larval stages, and its inhibition leads to a disruption of the parasite's life cycle.
Disruption of Ion Transport and Membrane Potential
Beyond its direct impact on energy metabolism, this compound and related salicylanilides are also reported to disturb liquid and ion transport mechanisms across parasite membranes. This can lead to a loss of ionic homeostasis and disruption of the parasite's membrane potential, further contributing to its demise. The precise molecular mechanisms and quantitative effects on specific ion channels are still an area of active investigation.
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the compound's effects.
Caption: Uncoupling of Oxidative Phosphorylation by this compound.
Caption: Experimental Workflow for Chitinase Inhibition Assay.
Experimental Protocols
Oxidative Phosphorylation Uncoupling Assay
Objective: To determine the concentration of this compound required to uncouple oxidative phosphorylation in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.
-
Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Assay Buffer: Suspend the isolated mitochondria in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate) and ADP.
-
State 3 and State 4 Respiration: Measure the basal rate of oxygen consumption (State 4) and the ADP-stimulated rate (State 3).
-
Compound Addition: Add increasing concentrations of this compound and monitor the oxygen consumption rate.
-
Data Analysis: The concentration at which the inhibited State 4 respiration is maximally stimulated to a rate equal to or exceeding the State 3 rate is determined as the Cunc value.
Succinate Dehydrogenase (Complex II) Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of succinate dehydrogenase.
Methodology:
-
Enzyme Source: Use isolated mitochondria or a purified succinate dehydrogenase enzyme preparation.
-
Assay Principle: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., potassium phosphate), succinate as the substrate, and the electron acceptor.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the decrease in absorbance of the electron acceptor over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Chitinase Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of chitinase.
Methodology:
-
Enzyme Source: Use a commercially available chitinase or a purified enzyme from a relevant parasite.
-
Substrate: Utilize a chromogenic or fluorogenic chitin derivative as a substrate (e.g., p-nitrophenyl-β-D-N,N',N''-triacetylchitotriose).
-
Assay Buffer: The reaction is performed in a suitable buffer at the optimal pH for the enzyme.
-
Compound Incubation: Pre-incubate the chitinase with varying concentrations of this compound.
-
Reaction and Detection: Initiate the reaction by adding the substrate. After a defined incubation period, stop the reaction and measure the amount of product formed by reading the absorbance or fluorescence.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation, a process that starves the parasite of its essential energy supply. This is augmented by the inhibition of key metabolic enzymes such as succinate dehydrogenase and fumarate reductase, as well as the disruption of vital life cycle processes through the inhibition of chitinase in susceptible parasites. The disturbance of ion transport mechanisms further contributes to its anthelmintic efficacy. This technical guide provides a foundational understanding of these core mechanisms, offering valuable insights for the continued development of salicylanilide-based therapeutics and for overcoming potential resistance mechanisms. Further research to elucidate the precise quantitative inhibitory constants for each molecular target will be instrumental in optimizing the therapeutic potential of this class of compounds.
The Multifaceted Biological Activity of 3,5-Dichloro-2-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-dichloro-2-hydroxybenzamide scaffold, a core component of the well-established anthelmintic drug Niclosamide, has garnered significant scientific attention for its diverse and potent biological activities extending far beyond its original application. This technical guide provides an in-depth exploration of the multifaceted bioactivities of this chemical entity and its derivatives, with a focus on its anticancer, antimicrobial, and signaling pathway modulatory effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
The this compound moiety is integral to a range of biological effects, primarily attributed to its ability to interfere with fundamental cellular processes. While its most well-known application is as the active component of Niclosamide for treating tapeworm infections, extensive research has unveiled its potential in other therapeutic areas.[1]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] The primary mechanisms of action include the modulation of critical signaling pathways that are often dysregulated in cancer, such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced tumor growth.[2]
Antimicrobial Activity
The halogenated salicylamide structure contributes to notable antimicrobial properties, particularly against Gram-positive bacteria.[3] Studies have shown that derivatives incorporating the 3,5-dichloro-2-hydroxyphenyl group exhibit structure-dependent activity against various pathogens, including multidrug-resistant strains.[4][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of this compound derivatives, primarily focusing on Niclosamide and its analogs.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Niclosamide | HGC-27 (Gastric Cancer) | MTT Assay | ~2.0 | [6] |
| Niclosamide | MKN-74 (Gastric Cancer) | MTT Assay | ~5.0 | [6] |
| Niclosamide Analog (B9) | LNCaP95 (Prostate Cancer) | Antiproliferation Assay | 0.130 | [2] |
| Niclosamide Analog (B16) | LNCaP95 (Prostate Cancer) | Antiproliferation Assay | 0.113 | [2] |
| Niclosamide Analog (B9) | 22RV1 (Prostate Cancer) | Antiproliferation Assay | 0.0997 | [2] |
| Niclosamide Analog (B16) | 22RV1 (Prostate Cancer) | Antiproliferation Assay | 0.111 | [2] |
| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung Cancer) | Viability Assay | Showed highest anticancer activity among tested derivatives | [4] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl moiety and 3,5-dichloro-2-hydroxyphenyl substituent | Candida auris (3 isolates) | Broth Microdilution | 16 | [4] |
| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 | Not Specified | Two-fold stronger than clindamycin | [4] |
| Hydrazone with thien-2-yl fragment and 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 | Not Specified | Four-fold stronger than clindamycin | [4] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways crucial for cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted for determining the cytotoxicity of compounds against the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains like Staphylococcus aureus.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of each row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with a demonstrated potential that extends well beyond its initial use as an anthelmintic. Its derivatives exhibit promising anticancer and antimicrobial activities, largely through the modulation of fundamental cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of novel therapeutics based on this versatile chemical entity. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring its potential in other disease areas.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay [bio-protocol.org]
The Antimicrobial Potential of 3,5-Dichloro-2-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of salicylamide, stands as a molecule of interest within the broader class of salicylamides, which have garnered attention for their diverse biological activities. While direct and extensive research on the antimicrobial properties of this specific compound is limited in publicly available literature, this technical guide synthesizes the current understanding of related salicylamides and halogenated salicylanilides to extrapolate the potential antimicrobial profile, mechanism of action, and pertinent experimental considerations for this compound. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic applications.
Introduction
Salicylamides and their derivatives have long been recognized for their therapeutic properties, including analgesic and antipyretic effects. The addition of halogen atoms to the salicylamide scaffold can significantly modulate its biological activity, often enhancing its antimicrobial and other pharmacological properties. This compound, also known as 3,5-dichlorosalicylamide, is a prime candidate for investigation into its antimicrobial potential due to the known effects of chlorination on related compounds. This guide provides an in-depth overview of the anticipated antimicrobial characteristics of this compound, drawing upon structure-activity relationships and mechanistic insights from analogous molecules.
Predicted Antimicrobial Spectrum and Potency
Antibacterial Activity
Salicylamide itself has demonstrated bactericidal activity against clinically relevant pathogens. For instance, it has shown efficacy against multiple antibiotic-resistant strains of Neisseria gonorrhoeae with MIC values ranging from 8 to 32 µg/mL. Furthermore, studies on halogenated salicylanilides, a closely related class of compounds, have revealed potent activity, particularly against Gram-positive bacteria. For example, certain fluoro and trifluoromethyl-substituted salicylanilides exhibit significant inhibitory effects on Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MICs as low as 0.031–0.062 µg/mL[1]. The presence of chlorine atoms on the salicyl ring, as in this compound, is anticipated to enhance its antibacterial potency.
Antifungal Activity
Halogenated salicylanilides have also demonstrated promising antifungal properties. Oxyclozanide, a halogenated salicylanilide, has shown activity against Candida albicans, with MIC values influenced by the carbon source in the growth medium, ranging from 3 to 16 µg/mL[2]. The presence of halogens is often associated with increased antifungal efficacy. Therefore, this compound is predicted to possess activity against pathogenic fungi.
Table 1: Anticipated Antimicrobial Activity of this compound Based on Structurally Related Compounds
| Microbial Group | Representative Organisms | Predicted Activity | Reference Compound(s) and their MICs |
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | High | Fluoro and trifluoromethyl-substituted salicylanilides (0.031–0.062 µg/mL)[1] |
| Gram-negative Bacteria | Escherichia coli, Neisseria gonorrhoeae | Moderate to High | Salicylamide (8-32 µg/mL against N. gonorrhoeae) |
| Fungi | Candida albicans | Moderate | Oxyclozanide (3-16 µg/mL)[2] |
Note: The predicted activity is an extrapolation and requires experimental verification.
Potential Mechanisms of Antimicrobial Action
The precise molecular targets of this compound in microbial cells have not been elucidated. However, based on the known mechanisms of salicylamides and salicylanilides, several pathways can be hypothesized.
Inhibition of Cyclooxygenase (COX) Enzymes
The parent compound, salicylamide, is known to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis[3]. While bacteria do not possess the same COX enzymes as eukaryotes, some studies suggest that related pathways or enzymes in bacteria could be susceptible to inhibition by salicylamide derivatives.
Uncoupling of Oxidative Phosphorylation
A well-documented mechanism for halogenated salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria[4]. This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately causing cell death. It is plausible that this compound could exert a similar effect on the electron transport chain of bacteria and fungi.
Modulation of Cellular Signaling Pathways
Salicylamide derivatives have been shown to modulate various signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1 in eukaryotic cells[4]. While the direct microbial counterparts to these pathways may differ, the ability of these compounds to interfere with fundamental cellular signaling processes suggests a potential for broad-spectrum antimicrobial activity. A possible mechanism for some salicylanilides is the blockade of the type III secretion system, a key virulence factor in many Gram-negative bacteria.
Diagram 1: Potential Mechanisms of Action for this compound
Caption: Potential antimicrobial mechanisms of this compound.
Experimental Protocols
To rigorously evaluate the antimicrobial properties of this compound, standardized and robust experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inocula standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density.
Diagram 2: Workflow for Broth Microdilution MIC Assay
References
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 3,5-Dichloro-2-hydroxybenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,5-Dichloro-2-hydroxybenzamide, a scaffold structurally related to the anthelmintic drug niclosamide, have emerged as a promising class of compounds with significant anticancer potential. This technical guide provides an in-depth overview of the current state of research into these compounds, focusing on their synthesis, in vitro and in vivo anticancer activities, and mechanisms of action. A key focus is the compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways they modulate. The primary molecular targets identified for this class of compounds include key oncogenic signaling pathways such as STAT3, Wnt/β-catenin, and mTORC1, as well as the induction of mitochondrial uncoupling. This guide aims to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel anticancer therapeutics.
Introduction
The repurposing of existing drugs and the exploration of their derivatives has become a valuable strategy in oncology drug discovery. Niclosamide, a salicylanilide approved for treating tapeworm infections, has demonstrated potent anticancer activity in various preclinical models. However, its poor aqueous solubility and unfavorable pharmacokinetic profile have limited its clinical translation. This has spurred the development of numerous analogs, including derivatives of its core structure, this compound. These derivatives aim to retain or enhance the anticancer efficacy of the parent compound while improving its drug-like properties. This guide will delve into the anticancer potential of these specific derivatives, providing a technical overview of their biological activities and the experimental methodologies used to characterize them.
Anticancer Activity: Quantitative Data
The anticancer activity of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values, to facilitate comparison of their potency.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Niclosamide Analogs | ||||
| Analog B9 | LNCaP95 (Prostate) | Proliferation | 0.130 | [1][2][3] |
| 22RV1 (Prostate) | Proliferation | 0.0997 | [1][2][3] | |
| Analog 11 | A2780ip2 (Ovarian) | Proliferation | ~0.4 - 4 | [4] |
| SKOV3ip1 (Ovarian) | Proliferation | ~0.4 - 4 | [4] | |
| Analog 32 | A2780ip2 (Ovarian) | Proliferation | ~0.4 - 4 | [4] |
| SKOV3ip1 (Ovarian) | Proliferation | ~0.4 - 4 | [4] | |
| (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | ||||
| 5-fluorobenzimidazole derivative | A549 (Lung) | Cytotoxicity | Not specified (highest activity) | [5] |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | ||||
| CWR-22 (Prostate) | Viability | 2.5 | [6] | |
| PC-3 (Prostate) | Viability | 2.5 | [6] | |
| DU-145 (Prostate) | Viability | 6.5 | [6] | |
| HS-5 (Bone Marrow) | Viability | 25 | [6] | |
| Ciminalum–thiazolidinone hybrid 2h | ||||
| NCI-60 Panel (Various) | GI50 | 1.57 (mean) | [7] | |
| MOLT-4 (Leukemia) | GI50 | < 0.01 - 0.02 | [7] | |
| SR (Leukemia) | GI50 | < 0.01 - 0.02 | [7] | |
| SW-620 (Colon) | GI50 | < 0.01 - 0.02 | [7] | |
| SF-539 (CNS) | GI50 | < 0.01 - 0.02 | [7] | |
| SK-MEL-5 (Melanoma) | GI50 | < 0.01 - 0.02 | [7] | |
| Ciminalum–thiazolidinone hybrid 2f | ||||
| NCI-60 Panel (Various) | GI50 | 2.80 (mean) | [7] |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[8] Several derivatives of this compound, particularly niclosamide analogs, have been shown to inhibit the STAT3 signaling pathway.[4]
Figure 1: Inhibition of the STAT3 signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9] Niclosamide and its analogs are potent inhibitors of this pathway.[4] They have been shown to suppress the expression of LRP6, a co-receptor in the Wnt pathway, and promote the degradation of β-catenin.[4]
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 6. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzamide and its Relation to Salicylamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of the salicylamide class of compounds. Salicylamides, characterized by a 2-hydroxybenzamide scaffold, are a well-established class of molecules with a wide range of pharmacological activities. This document delves into the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its relationship to the broader salicylamide family. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. All quantitative data are summarized in structured tables for ease of comparison and analysis.
Introduction to Salicylamides
Salicylamides are a class of organic compounds that are structurally derived from salicylic acid.[1] The core structure consists of a benzamide with a hydroxyl group at the ortho position. Salicylamide itself is a non-prescription drug known for its analgesic and antipyretic properties, functioning through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.[2] Unlike aspirin, to which it is structurally similar, salicylamide does not possess significant anti-inflammatory effects.[2]
The salicylamide scaffold has served as a versatile template for the development of a diverse range of therapeutic agents. Halogenation of the salicylamide structure, in particular, has been shown to significantly modulate its biological activity, leading to compounds with potent antimicrobial, anticancer, and anthelmintic properties.
This compound: A Halogenated Salicylamide
This compound is a specific derivative of salicylamide where the benzene ring is substituted with two chlorine atoms at positions 3 and 5. This substitution pattern significantly influences the physicochemical and biological properties of the molecule.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₂ | |
| Molecular Weight | 206.03 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 17892-26-1 | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO |
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of 3,5-dichlorosalicylic acid. A general synthetic approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia.
Synthesis of the Precursor: 3,5-Dichlorosalicylic Acid
3,5-Dichlorosalicylic acid can be synthesized from salicylic acid through a chlorination reaction.
Experimental Protocol: Chlorination of Salicylic Acid
-
Dissolve salicylic acid in concentrated sulfuric acid.
-
Cool the solution to 5-10°C.
-
Bubble chlorine gas through the stirred solution, maintaining the temperature below 35°C, until the formation of monochlorosalicylic acid is complete.
-
Increase the temperature to 50-75°C and continue chlorination to facilitate the formation of 3,5-dichlorosalicylic acid.[4]
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.
-
Upon completion, the product can be isolated by precipitation in water.
Amidation of 3,5-Dichlorosalicylic Acid
The conversion of 3,5-dichlorosalicylic acid to this compound can be performed via an acid chloride intermediate.
Experimental Protocol: Synthesis of this compound
-
Formation of the Acid Chloride: React 3,5-dichlorosalicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, toluene) to form 3,5-dichlorosalicylic acid chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Amidation: The resulting acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form the amide. The reaction is usually exothermic and is often performed at low temperatures (e.g., 0-10°C) to control the reaction rate.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activities of this compound and Related Salicylamides
Halogenated salicylamides have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The presence and position of halogen substituents on the aromatic rings are critical determinants of their potency and selectivity.
Antimicrobial Activity
Chlorinated salicylamides have shown significant activity against a range of pathogenic microorganisms. While specific MIC values for this compound are not extensively reported in publicly available literature, studies on closely related compounds provide valuable insights. For instance, various chloro-substituted salicylanilide derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria. Some derivatives of 5-chlorosalicylamide have shown activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Table 2: Antimicrobial Activity of Selected Chlorinated Salicylamides
| Compound | Microorganism | MIC (µM) | Reference |
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62-31.25 | [5] |
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62-31.25 | [5] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.
-
Serial Dilution of the Compound: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Anticancer Activity
Table 3: Cytotoxicity of a Structurally Related Compound
| Compound | Cell Line | LC₅₀ (µM) | Reference |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (wild type) | 233.0 ± 19.7 | [7] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 (CYP3A4 transfected) | 160.2 ± 5.9 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways Modulated by Salicylamides
The biological effects of salicylamides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, studies on related salicylanilides, such as niclosamide, have identified key targets.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[8] Constitutive activation of STAT3 is observed in many human cancers. Niclosamide, a chlorinated salicylanilide, has been shown to inhibit the STAT3 signaling pathway, leading to the suppression of tumor growth.[9] It is plausible that this compound may also exert its potential anticancer effects through the modulation of this pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation.[10] Aberrant activation of this pathway is implicated in the development of various cancers, particularly colorectal cancer. Niclosamide has also been identified as an inhibitor of the Wnt/β-catenin pathway.[2] This suggests that other halogenated salicylamides, including this compound, may share this mechanism of action.
Conclusion and Future Directions
This compound, as a member of the halogenated salicylamide family, holds significant potential for further investigation as a therapeutic agent. Its structural similarity to compounds with known potent antimicrobial and anticancer activities suggests that it may possess a valuable biological profile. The key to unlocking its full potential lies in a more thorough investigation of its synthesis, in-depth evaluation of its biological activities against a wider range of targets, and a detailed elucidation of its mechanisms of action at the molecular level. Future research should focus on obtaining specific quantitative data (MIC and IC₅₀ values) for this compound and directly assessing its impact on key signaling pathways such as STAT3 and Wnt/β-catenin. Such studies will be instrumental in guiding the rational design and development of novel salicylamide-based therapeutics.
References
- 1. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Wnt/β-catenin signaling pathway in triple-negative breast cancer by benzylic organotrisulfides: Contribution of the released hydrogen sulfide towards potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Scaffold: A Technical History of Dichlorinated Salicylamides
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the discovery and rich history of dichlorinated salicylamides, a class of compounds that has evolved from veterinary anthelmintics to promising candidates in the fight against cancer, bacterial infections, and viral diseases. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the core scientific advancements, from initial synthesis to contemporary repurposed applications.
The guide meticulously chronicles the journey of these compounds, beginning with the early exploration of salicylanilides in the 1940s and 1950s for their antibacterial and antifungal properties. A pivotal moment in this history was the discovery of niclosamide in 1953 by scientists at Bayer. Initially developed as a molluscicide to combat the snails that host schistosomes, it was first marketed as Bayluscide in 1959. By 1962, its potent efficacy against tapeworm infections in humans was recognized, leading to its introduction as Yomesan and subsequent FDA approval in 1982.[1] This marked the beginning of the significant impact of dichlorinated salicylamides on both veterinary and human medicine.
The whitepaper details the chemical synthesis and structure-activity relationships that have driven the development of this class of drugs. It also presents a curated collection of quantitative data in clearly structured tables, allowing for easy comparison of the biological activities of various dichlorinated salicylamide derivatives. Furthermore, it provides detailed methodologies for key experiments, offering a practical resource for researchers in the field.
Key Milestones in the Development of Dichlorinated Salicylamides:
-
1940s-1950s: Initial development of brominated salicylanilides as antibacterial and antifungal agents.[2]
-
1953: Discovery of niclosamide at the Bayer research laboratories.[1]
-
1959: Niclosamide is first marketed as Bayluscide, a molluscicide.[1]
-
1962: Niclosamide is introduced as Yomesan for the treatment of human tapeworm infections.[1]
-
1982: The U.S. Food and Drug Administration (FDA) approves niclosamide for human use.[1]
-
Late 20th Century - Present: Extensive research into repurposing dichlorinated salicylamides for anticancer, antiviral, and antibacterial applications.
The mechanism of action of these compounds, primarily the uncoupling of oxidative phosphorylation, is explored in detail, along with their influence on various signaling pathways critical in cancer progression, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. To visually represent these complex biological interactions, the whitepaper includes diagrams generated using the DOT language.
This in-depth guide serves as a critical resource for the scientific community, providing a foundational understanding and a forward-looking perspective on the enduring legacy and future potential of dichlorinated salicylamides in drug discovery and development.
Quantitative Data Summary
Table 1: Anthelmintic Activity of Dichlorinated Salicylamides
| Compound | Target Parasite | Animal Model | Efficacy | Reference |
| Niclosamide | Cestodes (Tapeworms) | Various (Human, Sheep, Cattle) | High | [1][3][4] |
| Oxyclozanide | Fasciola spp. (Liver Flukes) | Sheep, Cattle | High | [3][4] |
| Rafoxanide | Haemonchus spp., Fasciola spp. | Sheep, Cattle | High | [3] |
| Closantel | Haemonchus spp., Fasciola spp. | Sheep, Cattle | High | [3] |
Table 2: In Vitro Anticancer Activity of Dichlorinated Salicylamides and their Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Niclosamide Analog 5 | Vero E6 (SARS-CoV-2) | 0.057 | - | [5] |
| Niclosamide Analog 6 | Vero E6 (SARS-CoV-2) | 0.39 | - | [5] |
| Niclosamide Analog 10 | Vero E6 (SARS-CoV-2) | 0.38 | - | [5] |
| Niclosamide Analog 11 | Vero E6 (SARS-CoV-2) | 0.49 | - | [5] |
| Niclosamide Analog 21 | Vero E6 (SARS-CoV-2) | 1.00 | 4.73 | [6] |
| Niclosamide Analog B9 | LNCaP95 (Prostate Cancer) | 0.130 | - | [7] |
| Niclosamide Analog B9 | 22RV1 (Prostate Cancer) | 0.0997 | - | [7] |
Experimental Protocols
Synthesis of Niclosamide
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Ethyl acetate or acetone for recrystallization
Procedure:
-
In a reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) and 2-chloro-4-nitroaniline (1 equivalent) in chlorobenzene at 135°C.
-
To this heated solution, add a solution of phosphorus trichloride (0.875 equivalents) in chlorobenzene dropwise.
-
Maintain the reaction mixture at 135°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid precipitate and wash it.
-
Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.[8]
Synthesis of Oxyclozanide
Materials:
-
5-chlorosalicylic acid
-
Aniline derivative
-
Phosphorus trichloride (PCl₃)
-
Xylenes
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 5-chlorosalicylic acid (1 equivalent) and the desired aniline derivative (1 equivalent) in 10 mL of xylenes.
-
Heat the mixture to 120°C.
-
Add phosphorus trichloride (0.4 equivalents) dropwise over 5 minutes.
-
Stir the reaction mixture at 120°C for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction to 70°C and quench with water.
-
Filter the resulting white precipitate and wash with hot water (70°C, 20 mL).
-
Further wash the precipitate with 10% ethanol in water to obtain the desired salicylanilide.[9]
In Vitro Antiproliferative Activity Assay
Cell Lines:
-
A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2, HCT-116).
-
A normal human cell line for cytotoxicity assessment (e.g., hTERT-RPE1).
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., dichlorinated salicylamide derivatives) for a specified period (e.g., 48 hours).
-
Following treatment, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at a specific wavelength to determine the percentage of cell growth inhibition.
-
Calculate the GI50 (concentration that causes 50% growth inhibition) and CC50 (concentration that causes 50% cytotoxicity) values.[10]
Visualizations
Caption: Inhibition of multiple oncogenic signaling pathways by dichlorinated salicylamides.
Caption: A typical workflow for the preclinical evaluation of novel dichlorinated salicylamide analogs as anticancer agents.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 9. Oxyclozanide synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Dichloro-2-hydroxybenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for 3,5-Dichloro-2-hydroxybenzamide, a halogenated salicylamide derivative of interest in medicinal chemistry and material science. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on related compounds and general principles. It also provides a general methodology for acquiring such data.
Introduction
This compound belongs to the class of salicylamides, which are known for a wide range of biological activities. The substitution pattern of the benzene ring, with two chlorine atoms and a hydroxyl and an amide group, dictates its physicochemical and spectroscopic properties. Understanding these properties through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for its identification, purity assessment, and the study of its interactions in biological and chemical systems.
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield experimentally-derived NMR or a detailed, assigned IR spectrum specifically for this compound. The data presented here is based on analysis of structurally similar compounds and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would provide key information.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d | 1H | Aromatic H |
| ~ 7.2 - 7.4 | d | 1H | Aromatic H |
| ~ 8.0 - 9.0 | br s | 2H | -CONH₂ |
| ~ 10.0 - 12.0 | br s | 1H | Ar-OH |
Note: Predicted chemical shifts are highly dependent on the solvent and concentration. The amide and hydroxyl protons are expected to be broad and their chemical shifts can vary significantly.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 170 | C=O (Amide) |
| ~ 155 | C-OH |
| ~ 135 | C-Cl |
| ~ 130 | C-Cl |
| ~ 125 | Aromatic C-H |
| ~ 120 | Aromatic C-H |
| ~ 118 | Aromatic C-CONH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its hydroxyl, amide, and chloro-aromatic moieties.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| ~ 3150 | Medium | N-H stretching (amide) |
| ~ 1650 | Strong | C=O stretching (Amide I) |
| ~ 1600 | Medium | N-H bending (Amide II) |
| ~ 1580, 1470 | Medium-Strong | C=C aromatic ring stretching |
| ~ 1250 | Medium | C-O stretching |
| 800 - 600 | Strong | C-Cl stretching |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be suitable.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and will affect the chemical shifts, particularly of the labile -OH and -NH₂ protons. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Solid State (KBr Pellet):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
A-Technical-Guide-to-the-Safety-and-Toxicity-Profile-of-3,5-Dichloro-2-hydroxybenzamide-(Niclosamide)
For Researchers, Scientists, and Drug Development Professionals
1.0-Introduction
3,5-Dichloro-2-hydroxybenzamide, commonly known as Niclosamide, is a salicylanilide derivative originally developed in the 1950s. It is an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA) in 1982 for treating tapeworm infections.[1] The primary mechanism of its anthelmintic activity is the uncoupling of oxidative phosphorylation in parasite mitochondria, which disrupts ATP production.[2]
In recent years, extensive research has unveiled Niclosamide's potential for drug repurposing in a wide range of diseases, including various cancers, metabolic disorders, and viral infections.[1][3] This expanded interest is due to its action as a multifunctional drug that modulates multiple key cellular signaling pathways.[1] Given its potential for systemic use beyond its original indication, a thorough understanding of its safety and toxicity profile is critical for drug development professionals. This guide provides a consolidated overview of the available toxicological data, experimental protocols, and mechanisms of action for Niclosamide.
Acute Toxicity Profile
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. Data for Niclosamide is primarily available for oral, dermal, and intraperitoneal routes of administration.
Quantitative Acute Toxicity Data
The following table summarizes the median lethal dose (LD50) values for Niclosamide in various animal models. A high LD50 value generally indicates low acute toxicity.
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | >5000 mg/kg | [1][2] |
| Rat | Oral | 2500 mg/kg | [4] |
| Rat | Oral (ethanolamine salt) | 500 mg/kg | [5][6] |
| Rat | Intraperitoneal | 250 mg/kg | [4] |
| Rat | Dermal | >2000 mg/kg | [5] |
| Mouse | Intravenous | 7.5 mg/kg | [4] |
Note: The variance in oral LD50 values for rats may be attributed to different salt forms or formulations used in the studies.
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)
The acute oral toxicity of a substance is typically determined using a protocol like the now-deleted OECD Test Guideline 401.[7][8][9][10][11]
-
Animal Selection : Healthy, young adult rodents (e.g., Wistar rats) of a single-sex are used. Females should be nulliparous and non-pregnant.[7]
-
Housing & Acclimatization : Animals are acclimatized to laboratory conditions (22°C ± 3°C, 30-70% humidity) for at least five days.[7][12]
-
Fasting : Prior to administration, food is withheld overnight for rats to ensure the substance does not interact with food in the stomach.[7]
-
Dose Administration : The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is performed in a single dose via gavage using a stomach tube.[7]
-
Observation : Animals are observed for mortality, behavioral changes, and other signs of toxicity. Observations are made continuously for the first few hours and then periodically for at least 14 days.[7][13]
-
Endpoint : The LD50, the dose estimated to be lethal to 50% of the test animals, is calculated.
Genotoxicity Profile
Genotoxicity assays are used to screen for compounds that can cause genetic damage through various mechanisms.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14] Studies have shown that Niclosamide is positive in the Ames test, indicating mutagenic activity in bacteria.[15][16]
-
Finding : Niclosamide induces point mutations in Salmonella typhimurium strains.[15]
-
Mechanism : The mutagenicity is linked to the reduction of the nitro group on the aniline ring by bacterial nitroreductases, leading to the formation of mutagenic aminoniclosamide.[17] Metabolic activation by mammalian liver enzymes (S9 mix), particularly the cytochrome P450 subfamily CYP1A1, can increase its mutagenic effect.
Other Genotoxicity Findings
-
Clastogenicity : In human peripheral lymphocytes, Niclosamide has been shown to have clastogenic effects (causing breaks in chromosomes), particularly in the presence of a metabolic activation system (S9).[18] It induced a dose-related increase in chromosomal aberrations in some donors.[18]
-
Sperm-head Abnormalities : Studies in mice have indicated that Niclosamide can induce sperm-head abnormalities.
Experimental Protocol: Ames Test (Adapted from OECD Guideline 471)
The Ames test is a standardized assay for detecting gene mutations.[19][20][21]
-
Tester Strains : The assay uses several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) which are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[19] These strains carry different mutations that are sensitive to different types of mutagens.[19]
-
Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.[20]
-
Exposure : The test chemical is applied at five different concentrations to the bacterial strains in triplicate.[20][22] This can be done using the plate incorporation method or the pre-incubation method.[19][21]
-
Incubation : The bacteria are plated on a minimal agar medium lacking the essential amino acid. Only bacteria that undergo a reverse mutation (revertants) can synthesize the amino acid and form visible colonies.
-
Evaluation : A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the negative control.[20]
Reproductive and Developmental Toxicity
The assessment of reproductive and developmental toxicity is crucial for any drug intended for systemic use.
-
Animal Studies : In studies with pregnant Wistar rats, Niclosamide administered individually or with ametryne during gestation days 5-15 showed no mortality, adverse clinical effects, or pre-implantation losses in the dams.[23]
-
Endometriosis Model : In a mouse model of endometriosis, Niclosamide reduced the size of endometriotic implants without disrupting reproductive function. Treated female mice exhibited normal estrous cycles, could conceive successfully, did not experience preterm birth, and had normal fetal development.[24]
-
Teratogenicity : Older studies in rats and rabbits have shown no teratogenic effects.[25]
Overall, at effective doses in animal models, Niclosamide does not appear to cause significant toxic effects on critical reproductive functions, though comprehensive toxicology studies are recommended before clinical trials.[24]
Mechanism of Action and Signaling Pathways
Niclosamide's toxicity and its therapeutic effects are rooted in its ability to modulate multiple fundamental cellular processes and signaling pathways.[1] Its primary mechanism is the uncoupling of mitochondrial oxidative phosphorylation.[2] However, it also directly or indirectly inhibits several signaling pathways critical for cell proliferation, survival, and inflammation.
Key signaling pathways modulated by Niclosamide include:
-
STAT3 (Signal Transducer and activator of Transcription 3) : Niclosamide is a potent inhibitor of STAT3, suppressing its phosphorylation and transcriptional activity.[1][26] This is a key mechanism for its anticancer effects.[26]
-
Wnt/β-catenin : The drug inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and down-regulating the expression of Dishevelled-2, which prevents the stabilization of β-catenin.[1][27]
-
mTORC1 (Mammalian Target of Rapamycin Complex 1) : Niclosamide inhibits mTORC1 signaling.[1][2] Mechanistic studies suggest this may be an indirect effect caused by a lowering of cytoplasmic pH.[28]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : It blocks TNFα-induced activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[2][27]
-
Notch Signaling : This developmental pathway, often dysregulated in cancer, is also inhibited by Niclosamide.[1][2]
Summary and Conclusion
Niclosamide exhibits a complex safety and toxicity profile.
-
Acute Toxicity : It has very low acute oral toxicity in rats, though intravenous administration is significantly more toxic.[1][4]
-
Genotoxicity : It is mutagenic in the Ames bacterial assay and shows clastogenic potential in human cells, particularly after metabolic activation.[15][18] This suggests a potential for genotoxic effects that warrants careful consideration in chronic dosing scenarios.
-
Reproductive Toxicity : Current animal data suggests a low risk of reproductive or developmental toxicity at therapeutic doses.[24][25]
-
Mechanism : Its activity stems from disrupting cellular energy metabolism and inhibiting multiple, potent signaling pathways such as STAT3, Wnt, mTORC1, and NF-κB.[1]
While Niclosamide's low oral bioavailability has contributed to its safety as an anthelmintic, systemic applications for cancer and other diseases will require formulations that enhance exposure.[29] This increased systemic exposure necessitates a re-evaluation of its safety profile. The genotoxicity findings are a particular area of concern that must be addressed in any drug development program. Future research should focus on developing analogues or formulations that retain therapeutic efficacy while minimizing off-target toxicities, particularly genotoxicity.[30]
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. scribd.com [scribd.com]
- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. nucro-technics.com [nucro-technics.com]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. researchgate.net [researchgate.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. mdpi.com [mdpi.com]
- 18. Susceptibility to genotoxic effects of niclosamide in human peripheral lymphocytes exposed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nib.si [nib.si]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. vivotecnia.com [vivotecnia.com]
- 23. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Niclosamide As a Potential Nonsteroidal Therapy for Endometriosis That Preserves Reproductive Function in an Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 27. researchgate.net [researchgate.net]
- 28. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Targets of 3,5-Dichloro-2-hydroxybenzamide (Niclosamide)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzamide, more commonly known as Niclosamide, is an FDA-approved anthelmintic drug traditionally used to treat tapeworm infections.[1][2] In recent years, extensive research has unveiled its potential for repurposing in a multitude of therapeutic areas, including oncology, virology, and metabolic diseases.[1][3] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by Niclosamide, presenting key quantitative data and experimental methodologies to support further investigation and drug development efforts.
The primary mechanism of action of Niclosamide as an anthelmintic is the uncoupling of oxidative phosphorylation in tapeworms.[4][5] However, its broader therapeutic potential stems from its ability to modulate multiple critical signaling pathways implicated in various diseases. These include, but are not limited to, the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[1][6][7]
Quantitative Data: In Vitro Efficacy of Niclosamide
The following tables summarize the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values of Niclosamide across various cancer cell lines and against different viral strains. This data highlights the compound's potency and therapeutic window in different contexts.
Table 1: Anticancer Activity of Niclosamide in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| A549 | Human Lung Adenocarcinoma | 2.60 ± 0.21 | 24 h | [8] |
| A549/DDP | Cisplatin-Resistant Lung Cancer | 1.15 ± 0.18 | 24 h | [8] |
| AML Cells | Acute Myeloid Leukemia | 0.18 - 1.0 | Not Specified | [4] |
| MEF | Mouse Embryonic Fibroblast | 4.54 | 72 h | [4] |
| NHFB | Normal Human Fibroblast | 5.78 | 72 h | [4] |
| Healthy Donors | Bone Marrow Cells | 9.00 ± 4.87 | Not Specified | [4] |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | 48 h | [9] |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | 48 h | [9] |
| A2780cp20 | Platinum-Resistant Ovarian Cancer | 0.41 - 1.86 | 48 h | [9] |
| SKOV3Trip2 | Taxane-Resistant Ovarian Cancer | 0.41 - 1.86 | 48 h | [9] |
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 h | [10] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 h | [10] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 h | [10] |
Table 2: Antiviral Activity of Niclosamide against SARS-CoV-2 Variants
| Cell Line | SARS-CoV-2 Variant | IC50 (nM) | CC50 (nM) | Selectivity Index | Reference |
| VeroE6 | (Not specified) | 564 | 1050 | 1.86 | [11] |
| H1437 | (Not specified) | 261 | 438 | 1.67 | [11] |
| VeroE6 | WA1 | 1664 ± 149 | >10,000 | >6.0 | [11] |
| VeroE6 | B.1.1.7 (Alpha) | 298 ± 23 | >10,000 | >33.6 | [11] |
| VeroE6 | B.1.351 (Beta) | 440 ± 21 | >10,000 | >22.7 | [11] |
| VeroE6 | B.1.617.2 (Delta) | 774 ± 58 | >10,000 | >12.9 | [11] |
| VeroE6 | P.1 (Gamma) | 399 ± 34 | >10,000 | >25.1 | [11] |
| H1437 | WA1 | 16,770 | Not specified | Not specified | [11] |
| H1437 | B.1.1.7 (Alpha) | 261 | Not specified | Not specified | [11] |
Key Signaling Pathways Targeted by Niclosamide
Niclosamide's multifaceted therapeutic potential arises from its ability to inhibit several key signaling pathways that are often dysregulated in disease.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway by down-regulating the expression of Dishevelled-2 and preventing the stabilization of β-catenin.[4]
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Niclosamide.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway, where it blocks the activation, nuclear translocation, and transcriptional activity of STAT3.[12][13]
Caption: STAT3 signaling pathway and the inhibitory actions of Niclosamide.
mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in cancer and metabolic disorders. Niclosamide has been shown to inhibit mTORC1 signaling, leading to the induction of autophagy.[4]
Caption: mTORC1 signaling pathway with the point of inhibition by Niclosamide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the activity of Niclosamide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Niclosamide on the metabolic activity and proliferation of cells.
-
Cell Seeding: Plate cells (e.g., HepG2, QGY-7703, SMMC-7721) in 96-well plates at a density of 1x10⁴ cells per well in triplicate and culture overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of Niclosamide (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, or 72 hours).[10]
-
MTT Incubation: Add 10 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is employed to quantify the induction of apoptosis by Niclosamide.
-
Cell Treatment: Treat cells (e.g., A549/DDP) with the desired concentrations of Niclosamide and/or other agents (e.g., 1 µM Niclosamide, 5 µg/ml cisplatin) for a specified time (e.g., 36 hours).[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.[8]
STAT3-Dependent Dual-Luciferase Reporter Assay
This assay is utilized to measure the effect of Niclosamide on the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HeLa) with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of Niclosamide.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Analysis: Determine the effect of Niclosamide on STAT3 transcriptional activity by comparing the normalized luciferase activity in treated versus untreated cells.[12]
Caption: General workflow for a cell viability (MTT) assay.
Conclusion
This compound (Niclosamide) is a multifunctional drug with significant therapeutic potential beyond its original use as an anthelmintic.[1] Its ability to concurrently modulate multiple key signaling pathways, including Wnt/β-catenin, STAT3, and mTORC1, makes it an attractive candidate for the treatment of complex diseases such as cancer. The quantitative data presented in this guide demonstrates its potent in vitro activity. The detailed experimental protocols provide a foundation for researchers to further explore its mechanisms of action and to design preclinical and clinical studies. The continued investigation of Niclosamide and its analogs holds considerable promise for the development of novel therapies for a range of challenging diseases.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Uses & Side Effects [yashodahospitals.com]
- 3. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide - Wikipedia [en.wikipedia.org]
- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3,5-Dichloro-2-hydroxybenzamide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dichloro-2-hydroxybenzamide, a valuable intermediate in medicinal chemistry and material science. This compound, also known as 3,5-Dichlorosalicylamide, can be efficiently prepared via a two-step synthetic route commencing with the chlorination of salicylic acid.
Introduction
This compound is a halogenated aromatic compound with potential applications in the development of novel therapeutic agents and functional materials. Its structure, featuring a salicylamide core with two chlorine substituents, imparts specific physicochemical properties that are of interest in drug design and chemical synthesis. The following protocols provide a comprehensive guide to its preparation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Salicylic Acid | 69-72-7 | C₇H₆O₃ | 138.12 | 158-161 |
| 3,5-Dichlorosalicylic acid | 320-72-9 | C₇H₄Cl₂O₃ | 207.01 | 220-222[1] |
| This compound | 17892-26-1 | C₇H₅Cl₂NO₂ | 206.03 | Not available |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the dichlorination of salicylic acid to yield 3,5-Dichlorosalicylic acid. The subsequent step is the amidation of the carboxylic acid functional group to form the desired benzamide.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorosalicylic Acid
This protocol is adapted from a patented procedure for the chlorination of salicylic acid.
Materials:
-
Salicylic Acid
-
Concentrated Sulfuric Acid (96-98%)
-
Gaseous Chlorine
-
Ice
Equipment:
-
Jacketed glass reactor with a bottom outlet
-
Mechanical stirrer
-
Gas dispersion tube
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
Charge the reactor with a solution of salicylic acid in concentrated sulfuric acid.
-
Cool the mixture to a temperature below 35°C, preferably between 5-10°C, with vigorous stirring.
-
Introduce gaseous chlorine through the gas dispersion tube into the reaction mixture.
-
Continue the chlorination at this temperature until the conversion to monochlorosalicylic acids is substantially complete.
-
Gradually raise the temperature of the reaction mixture to 50-75°C, preferably 65-70°C, while continuing the introduction of chlorine gas.
-
Maintain the reaction at this temperature until the formation of 3,5-Dichlorosalicylic acid is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated 3,5-Dichlorosalicylic acid is collected by filtration, washed with cold water, and dried.
Expected Yield: High yields have been reported for this reaction.
Step 2: Synthesis of this compound
This protocol describes the conversion of 3,5-Dichlorosalicylic acid to this compound via an acid chloride intermediate.
Materials:
-
3,5-Dichlorosalicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Ammonia (gas or concentrated aqueous solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a gas inlet
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of the Acid Chloride:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Dichlorosalicylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion to the acid chloride (typically 1-3 hours). The reaction can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the crude 3,5-Dichlorosalicyloyl chloride in an anhydrous inert solvent such as DCM or tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
A white precipitate of the amide and ammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
If an aqueous ammonia solution was used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
If ammonia gas was used, the ammonium chloride byproduct can be removed by filtration.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region of the spectrum. The amide (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts may be concentration-dependent and can be confirmed by D₂O exchange. |
| ¹³C NMR | The spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the amide group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band) are expected. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (206.03 g/mol ), with a characteristic isotopic pattern for two chlorine atoms. |
Note: As specific experimental spectral data for this compound were not found in the literature search, the above are general expectations. Researchers should acquire and interpret the spectra for their synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and characterization.
References
Application Notes and Protocols for the Purification of 3,5-Dichloro-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3,5-Dichloro-2-hydroxybenzamide, a crucial step in ensuring the quality and reliability of research and development activities. The following methods are based on standard laboratory techniques and the physicochemical properties of the compound and its potential impurities.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Effective purification is therefore essential to obtain a compound of high purity for subsequent applications. This document outlines three common and effective purification techniques: recrystallization, silica gel column chromatography, and acid-base extraction.
Physicochemical Data
A summary of relevant physical and chemical properties of related compounds is presented below to inform the purification strategy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3,5-Dichloro-2-hydroxybenzaldehyde | C₇H₄Cl₂O₂ | 191.01 | 95-97 | Soluble in ethanol[1] |
| 3,5-Dichloro-4-hydroxybenzamide | C₇H₅Cl₂NO₂ | 206.03 | Not specified | - |
| Salicylic acid (2-hydroxybenzoic acid) | C₇H₆O₃ | 138.12 | 158.6 | Slightly soluble in water[2] |
Purification Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The choice of solvent is critical for successful purification.
Experimental Protocol:
-
Solvent Selection: Based on the solubility of the related 3,5-dichloro-2-hydroxybenzaldehyde in ethanol, a mixed solvent system of ethanol and water is a good starting point. The goal is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized product using techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.
Workflow for Recrystallization
Caption: Recrystallization workflow for purification.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry sample-adsorbed silica gel to the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment: Confirm the purity of the isolated compound using HPLC or NMR spectroscopy.
Workflow for Column Chromatography
Caption: Column chromatography purification workflow.
Acid-Base Extraction
This technique is suitable for separating acidic or basic compounds from neutral impurities. Given the phenolic hydroxyl group, this compound is weakly acidic and can be separated from non-acidic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the desired compound.
-
Washing (Optional): The organic layer, containing neutral impurities, can be washed with water and brine, then dried and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M hydrochloric acid) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
-
Purity Assessment: Evaluate the purity using an appropriate analytical method like HPLC.
Workflow for Acid-Base Extraction
Caption: Acid-base extraction purification workflow.
Purity Analysis
The purity of this compound after purification should be assessed using reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) is a recommended method for quantitative purity determination.
| Technique | Typical Conditions | Expected Outcome |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetector: UV at a suitable wavelength (e.g., 254 nm) | A single major peak corresponding to the purified product, with minimal or no impurity peaks. Purity can be calculated from the peak area percentages. |
| Melting Point | Use a calibrated melting point apparatus. | A sharp melting point range close to the literature value for the pure compound. A broad melting range indicates the presence of impurities. |
| NMR | ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆). | The spectra should be clean and consistent with the expected structure of this compound, with no signals corresponding to impurities. |
Conclusion
The choice of purification method for this compound will depend on the nature and quantity of the impurities present in the crude material. For thermally stable, crystalline compounds, recrystallization is often a simple and effective first choice. Column chromatography offers higher resolution for separating closely related impurities. Acid-base extraction is particularly useful for removing neutral or basic impurities. A combination of these techniques may be necessary to achieve the desired level of purity for demanding applications in drug development and scientific research. It is crucial to accompany any purification procedure with appropriate analytical methods to confirm the identity and purity of the final product.
References
Analytical Methods for the Characterization of 3,5-Dichloro-2-hydroxybenzamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3,5-Dichloro-2-hydroxybenzamide. The methods described herein are essential for identity confirmation, purity assessment, and quantitative analysis of this compound in various matrices. The protocols are based on established analytical techniques and data from closely related structures, providing a robust framework for researchers in pharmaceutical development and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed, offering excellent resolution and sensitivity.
Application Note:
Reverse-phase HPLC with UV detection is a reliable method for determining the purity of this compound and for quantifying it in bulk drug substances and formulated products. The method's specificity allows for the separation of the main compound from potential impurities and degradation products. For enhanced specificity and lower detection limits, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended, particularly for analysis in complex biological matrices.[1][2][3][4]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | Generic Method |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | [5] |
| Flow Rate | 1.0 mL/min | Generic Method |
| Detection Wavelength | 254 nm | [2] |
| Expected Retention Time | 4-8 min (highly dependent on exact conditions and column) | Estimated |
| Linear Range | 1-100 µg/mL | Estimated |
| Limit of Detection (LOD) | ~0.1 µg/mL | Estimated |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Estimated |
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.
Application Note:
GC-MS provides high sensitivity and structural information, making it suitable for impurity profiling and trace analysis. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds containing hydroxyl and amide groups. The resulting mass spectrum can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Quantitative Data Summary: GC-MS
| Parameter | Value | Reference |
| Derivatizing Agent | BSTFA with 1% TMCS | General Protocol |
| GC Column | DB-5ms or equivalent | General Protocol |
| Ionization Mode | Electron Ionization (EI) | General Protocol |
| Expected Molecular Ion (derivatized) | m/z 350 (di-TMS derivative) | Calculated |
| Key Fragment Ions | To be determined experimentally | - |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and substitution pattern of the molecule.
Application Note:
¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons will appear as distinct signals, and the amide and hydroxyl protons will typically be broad singlets. ¹³C NMR will show a signal for each unique carbon atom in the molecule, providing a carbon fingerprint of the structure.
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the compound and to observe exchangeable protons (OH and NH₂).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~11-13 | br s | -OH |
| ~7.5-8.5 | br s | -NH₂ | |
| ~7.0-8.0 | d | Aromatic CH | |
| ~7.0-8.0 | d | Aromatic CH | |
| ¹³C | ~165-175 | s | C=O (amide) |
| ~150-160 | s | C-OH | |
| ~110-140 | s | Aromatic C-Cl | |
| ~110-140 | s | Aromatic C-Cl | |
| ~115-135 | s | Aromatic C-H | |
| ~115-135 | s | Aromatic C-H | |
| ~110-120 | s | Aromatic C-C=O |
Note: These are estimated chemical shifts and will need to be confirmed by experimental data.
NMR Analysis Logical Flow
Caption: Logical flow for NMR-based structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
The FTIR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl functional groups, as well as aromatic C-H and C=C stretching vibrations. This provides a unique fingerprint for the compound and can be used for rapid identity confirmation.
Experimental Protocol: FTIR
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
-
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1680-1640 | Strong | C=O stretching (Amide I) |
| 1620-1580 | Medium | N-H bending (Amide II) and Aromatic C=C stretching |
| 1400-1000 | Medium-Strong | C-O and C-N stretching |
| 800-600 | Strong | C-Cl stretching |
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of this compound.
References
The Versatility of 3,5-Dichloro-2-hydroxybenzamide as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3,5-Dichloro-2-hydroxybenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its substituted salicylamide core is a key pharmacophore in medicinal chemistry, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antimicrobial and anticancer agents.
Application Notes
The 3,5-dichloro-2-hydroxyphenyl moiety is a key structural feature in a range of compounds exhibiting significant biological activities. Academic and industrial research has focused on synthesizing novel derivatives with enhanced potency and selectivity.[1]
Antimicrobial Applications
Derivatives of this compound have demonstrated promising activity against a spectrum of microbial pathogens, including multidrug-resistant strains.[2][3] The incorporation of the 3,5-dichloro-2-hydroxyphenyl scaffold into various heterocyclic systems has been a successful strategy in the development of new antimicrobial agents.[1]
Notably, the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with potent, structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile.[2][3] For instance, a 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus (MRSA).[2] Furthermore, a hydrazone derivative with a 5-nitrothien-2-yl moiety has shown significant activity against multidrug-resistant Candida auris isolates.[2][3]
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-Fluorobenzimidazole derivative | Methicillin-resistant S. aureus TCH 1516 | 4-fold > Clindamycin | [2] |
| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus TCH 1516 | 2-fold > Clindamycin | [2] |
| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant C. auris | 16 | [2][3] |
Anticancer Applications
The salicylanilide scaffold, of which this compound is a key precursor, is present in numerous compounds with demonstrated anticancer properties.[4][5] These compounds can modulate various signaling pathways critical for cancer cell proliferation and survival.[4][5][6][7]
Derivatives incorporating the 3,5-dichloro-2-hydroxyphenyl group have shown significant anticancer activity. For example, a 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[3][8]
Signaling Pathways Modulated by Salicylanilide Derivatives:
Salicylanilide derivatives have been shown to exert their anticancer effects by interfering with multiple signaling pathways, including:
-
Wnt/β-catenin Signaling: Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.[4]
-
mTORC1 Signaling: Downregulation of mTORC1 activity is a key mechanism for inducing autophagy and inhibiting tumor growth.[4]
-
STAT3 Signaling: Inhibition of STAT3 activation and its transcriptional function can induce apoptosis in cancer cells.[6]
-
NF-κB Signaling: Blocking the NF-κB pathway can sensitize cancer cells to other therapeutic agents.[4]
-
Notch Signaling: Interference with Notch signaling can inhibit tumor angiogenesis and cancer stem cell survival.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds derived from this compound.
Protocol 1: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the synthesis of a key intermediate for further derivatization. The synthesis starts from 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then chlorinated.
Materials:
-
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in hydrochloric acid.
-
Add hydrogen peroxide to the solution.
-
Stir the reaction mixture for a specified time at a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration.
-
Wash the product with water and dry under vacuum.
Protocol 2: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives (Hydrazones)
This protocol outlines the synthesis of hydrazone derivatives from the corresponding carbohydrazide.
Materials:
-
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Appropriate aromatic or heteroaromatic aldehyde (e.g., thiophene-2-carbaldehyde)
-
Propan-2-ol
-
Glacial acetic acid (catalyst)
Procedure:
-
Suspend 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide in propan-2-ol.
-
Add the desired aldehyde and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with propan-2-ol and dry.
Table 2: Synthesis of Hydrazone Derivatives - Reaction Parameters
| Starting Material | Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Thiophene-2-carbaldehyde | Propan-2-ol | Acetic Acid | 2 | 85 |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-Nitrothiophene-2-carbaldehyde | Propan-2-ol | Acetic Acid | 3 | 90 |
Protocol 3: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Benzimidazole Derivatives
This protocol describes the synthesis of benzimidazole derivatives, which have shown significant anticancer activity.
Materials:
-
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Substituted benzene-1,2-diamine
-
6N Hydrochloric acid
-
15% Ammonium hydroxide
Procedure:
-
Heat a mixture of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and the corresponding benzene-1,2-diamine in 6N HCl at reflux for 24 hours.[2]
-
Cool the reaction mixture and neutralize with 15% ammonium hydroxide to pH 8.[2]
-
Collect the precipitate by filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. This compound|CAS 17892-26-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]
Application Notes and Protocols for In Vitro Antimicrobial Activity of 3,5-Dichloro-2-hydroxybenzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylamide and its derivatives have garnered significant interest as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties. The halogenation of the salicylamide scaffold can significantly influence its antimicrobial potency. This document outlines the standard methodologies for determining the in vitro efficacy of compounds like 3,5-Dichloro-2-hydroxybenzamide against various microbial pathogens.
Data Presentation: Antimicrobial Activity of Salicylamide Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against a range of microorganisms. It is crucial to note that these data are for structurally related compounds and may not be directly extrapolated to this compound itself.
Table 1: In Vitro Antibacterial Activity of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Control | S. aureus ATCC 29213 (MIC, µg/mL) | S. aureus NRS119 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | K. pneumoniae ATCC 13883 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) |
| Derivative 14 | >64 | 32 | >64 | >64 | >64 |
| Derivative 24b | >64 | 32 | >64 | >64 | >64 |
| Vancomycin | 1 | 1 | 2 | >64 | >64 |
| Ciprofloxacin | 0.25 | 8 | 0.5 | 0.015 | 0.25 |
Data sourced from a study on 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]
Table 2: In Vitro Antibacterial Activity of a 5-Chloro-2-hydroxybenzamide Derivative
| Compound | S. aureus (Methicillin-sensitive) (MIC, µmol/L) | S. aureus (Methicillin-resistant) (MIC, µmol/L) | M. kansasii (MIC, µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62 | 31.25 | >125 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | >125 | >125 | 1-4 |
Data sourced from a study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold.[2][3]
Experimental Protocols
The following are detailed protocols for commonly employed in vitro assays to determine the antimicrobial activity of a test compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (bacterial culture without test compound)
-
Negative control (broth only)
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from an agar plate and inoculate into a tube containing sterile broth.
-
Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀).
-
Dilute the standardized bacterial suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate growth medium.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of desired concentrations. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions.
-
The final volume in each well will be 200 µL.
-
Include a positive control (inoculum in medium without the test compound) and a negative control (medium only).
-
-
Incubation:
-
Seal the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, the optical density at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and micropipettes
-
Incubator
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
-
Plating:
-
Spread the aliquot onto the surface of an agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL).
-
-
Assay Setup:
-
Prepare tubes or flasks containing the growth medium and the test compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the test compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at the appropriate temperature until colonies are visible.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is observed when there is no significant change or a slight reduction in the bacterial count over time compared to the initial inoculum.
-
Biofilm Disruption Assay (Crystal Violet Method)
This assay is used to assess the ability of a compound to disrupt pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Biofilm growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or ethanol
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with the bacterial culture in a biofilm-promoting medium.
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Test Compound:
-
After incubation, carefully remove the planktonic (free-floating) bacteria from the wells by aspiration.
-
Gently wash the wells with PBS to remove any remaining planktonic cells.
-
Add fresh medium containing various concentrations of the this compound to the wells.
-
Include a control group with medium only (no compound).
-
Incubate the plate for a further 24 hours.
-
-
Staining:
-
Discard the medium and gently wash the wells with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Air-dry the plate.
-
Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a plate reader.
-
The absorbance is proportional to the amount of biofilm remaining. The percentage of biofilm disruption can be calculated relative to the untreated control.
-
Visualization of Experimental Workflows and Potential Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
3,5-Dichloro-2-hydroxybenzamide: A Versatile Scaffold for Modern Drug Design
For Immediate Release
[City, State] – November 10, 2025 – The 3,5-dichloro-2-hydroxybenzamide scaffold, a core structure in various salicylanilide compounds, is emerging as a highly versatile platform for the development of novel therapeutics. Researchers are leveraging this scaffold to design potent agents against a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this promising chemical framework.
The this compound moiety is a key component of established drugs like closantel and niclosamide, known for their anthelmintic properties. The mechanism of action for many of these derivatives involves the uncoupling of oxidative phosphorylation in mitochondria, leading to cellular energy depletion.[1][2][3] However, recent studies have unveiled a broader spectrum of biological activities, including potent anticancer and antimicrobial effects, often linked to the modulation of critical signaling pathways such as NF-κB.
Application Notes
The this compound scaffold offers a robust starting point for medicinal chemists. The presence of the amide and hydroxyl groups provides key hydrogen bond donor and acceptor sites for target interaction, while the dichlorinated phenyl ring contributes to the molecule's lipophilicity and potential for specific binding. Modifications at the amide nitrogen (N-substitution) have proven to be a particularly fruitful strategy for generating derivatives with diverse and enhanced biological activities.
Anticancer Applications
Derivatives of this scaffold have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and the inhibition of key survival pathways. For instance, certain derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival that is often dysregulated in cancer.[4][5]
Antimicrobial Applications
The scaffold has also yielded potent antimicrobial agents. Derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal pathogens. The antimicrobial mechanism is often attributed to the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide | HL-60 | Not specified, but active | |
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 | Not specified, but most significant cytotoxicity in the series | |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (22b) | A549 | Reduces viability to 24.5% | [4] |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (1b) | A549 | Reduces viability to 21.2% | [4] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivative | C. auris (multidrug-resistant) | 16 | [5] |
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 (µmol/L) | [6] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate key signaling pathways affected by this compound derivatives and a typical workflow for their synthesis and evaluation.
Caption: Workflow for drug design using the this compound scaffold.
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3,5-dichloro-2-hydroxybenzamide Derivatives
This protocol describes a general method for the synthesis of N-aryl substituted derivatives.
Materials:
-
3,5-Dichlorosalicylic acid
-
Thionyl chloride or oxalyl chloride
-
Appropriate substituted aniline
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Acid Chloride Formation: To a solution of 3,5-dichlorosalicylic acid in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dichlorosalicyloyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: After completion of the reaction, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.[1][2]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Standard antibiotic/antifungal as a positive control
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with a wide range of therapeutic applications. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of new drugs to combat cancer, infectious diseases, and other significant health challenges. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the full potential of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 3,5-Dichloro-2-hydroxybenzamide for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-hydroxybenzamide, a halogenated salicylamide derivative, has emerged as a compound of interest in biomedical research due to its potential antimicrobial and anticancer activities. Salicylamides, a class of compounds that includes the FDA-approved drug niclosamide, are known to modulate several critical signaling pathways, making them attractive candidates for further investigation and drug development. This document provides detailed application notes and protocols for the formulation and biological evaluation of this compound.
Physicochemical Properties and Formulation Strategy
Proper formulation is critical for obtaining reliable and reproducible results in biological assays. This compound is a poorly water-soluble compound, which necessitates the use of organic solvents for the preparation of stock solutions.
Solubility: While specific solubility data for this compound is not readily available, based on its structural similarity to other salicylamides, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
Recommended Formulation Approach: For in vitro studies, the recommended approach is to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Data Presentation: Biological Activities of this compound and Related Compounds
Quantitative data on the biological activity of this compound is limited in publicly available literature. The following tables summarize the activity of structurally related compounds to provide a reference for expected potency.
Table 1: Anticancer Activity of a Structurally Related Salicylamide Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Single-digit µM | [1] |
Table 2: Antimicrobial Activity of a Structurally Related Compound
| Compound | Organism | MIC (µg/mL) | Reference |
| 3,4-dichloro-4-methoxybenzaldehyde | Clavibacter michiganensis | 10 | [2] |
| 3,4-dichloro-4-methoxybenzaldehyde | Alternaria brassicicola | 0.1 - 1 | [2] |
Note: The data presented above is for structurally related compounds and should be used as a guideline. The actual activity of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic/antifungal
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well plate.
-
Include a positive control (broth with a known effective antimicrobial), a negative control (broth only), and a vehicle control (broth with DMSO).
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well (except the negative control).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.[3][4][5]
Visualization of Potential Signaling Pathways
Salicylamides are known to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. The following diagrams illustrate some of the key pathways potentially affected by this compound, based on the known mechanisms of related compounds like niclosamide.[6][7]
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow.
Conclusion
This compound is a promising candidate for further biological investigation. The protocols and information provided herein offer a comprehensive guide for researchers to formulate this compound and evaluate its biological activities. Due to the limited availability of specific data for this compound, it is recommended that initial studies include a broad range of concentrations and various cell lines or microbial strains to thoroughly characterize its biological profile. Further research into its precise mechanism of action will be crucial for its potential development as a therapeutic agent.
References
- 1. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. mdpi.com [mdpi.com]
- 6. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dichloro-2-hydroxybenzamide in Material Science
Introduction
3,5-Dichloro-2-hydroxybenzamide, a halogenated derivative of salicylamide, presents a unique combination of functional groups that make it a promising candidate for various applications in material science. The presence of the amide and hydroxyl groups allows for coordination with metal ions and participation in polymerization reactions, while the dichlorinated phenyl ring can impart specific physical and chemical properties such as thermal stability and hydrophobicity to the resulting materials. These application notes provide an overview of the potential uses of this compound in the synthesis of advanced materials, including high-performance polyamides and functional coordination polymers. Detailed experimental protocols, based on established methodologies for similar compounds, are provided to guide researchers in exploring these applications.
Application 1: Monomer for High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The rigid aromatic backbone and strong hydrogen bonding between amide groups contribute to their outstanding properties. This compound can be envisioned as a precursor to a diamine or diacid monomer for the synthesis of novel polyamides. The incorporation of the dichlorinated hydroxybenzamide moiety into a polymer backbone could lead to materials with enhanced flame retardancy, thermal stability, and specific solubility characteristics.
Potential Properties of Polyamides Incorporating this compound:
-
Enhanced Thermal Stability: The aromatic and halogenated structure is expected to contribute to a high glass transition temperature (Tg) and decomposition temperature.
-
Improved Solubility: The presence of the hydroxyl group and the specific substitution pattern may disrupt chain packing, potentially leading to improved solubility in organic solvents compared to conventional aramids.
-
Inherent Flame Retardancy: The chlorine content would contribute to the polymer's flame retardant properties.
-
Chelating Abilities: The 2-hydroxybenzamide unit can act as a chelating site for metal ions, opening possibilities for the development of polymer-metal composite materials.
Table 1: Expected Thermal and Mechanical Properties of Polyamides Derived from 3,5-Dichlorosalicylamide Analogs
| Property | Expected Value Range | Reference Compound Class |
| Glass Transition Temperature (Tg) | 290 - 330 °C | Aromatic Polyamide-imides[1] |
| 10% Weight Loss Temperature (T10%) | 480 - 510 °C (in N₂) | Aromatic Polyamide-imides[1] |
| Tensile Strength | 95 - 130 MPa | Aromatic Polyamide-imides[1] |
| Initial Modulus | 3.0 - 5.0 GPa | Aromatic Polyamide-imides[1] |
| Elongation at Break | 3.0 - 5.5% | Aromatic Polyamide-imides[1] |
Experimental Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from a diamine derived from this compound and a commercially available diacid chloride.
Materials:
-
Diamine monomer derived from this compound (synthesis required)
-
Terephthaloyl chloride or Isophthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Low-temperature bath
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Monomer Solution Preparation: In a dry three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer derived from this compound and an equimolar amount of anhydrous lithium chloride in anhydrous NMP with gentle stirring until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of the diacid chloride (e.g., terephthaloyl chloride) as a solid or a solution in a small amount of anhydrous NMP to the cooled diamine solution with vigorous stirring.
-
Polymerization: Maintain the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Neutralization and Precipitation: Add a small amount of anhydrous pyridine to neutralize any HCl generated during the reaction. Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water with constant stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization: The resulting polyamide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) for structural analysis, gel permeation chromatography (GPC) for molecular weight determination, and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal properties.
Diagram: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of aromatic polyamides.
Application 2: Ligand for Luminescent Coordination Polymers
The 2-hydroxybenzamide moiety is an excellent chelating ligand for a variety of metal ions, including lanthanides. Coordination polymers and metal-organic frameworks (MOFs) constructed from such ligands can exhibit interesting properties, such as luminescence, magnetism, and porosity. This compound can act as a ligand to synthesize coordination polymers with potential applications in sensing, lighting, and catalysis. The salicylamide group can effectively absorb UV light and transfer the energy to the coordinated metal ion (antenna effect), leading to characteristic metal-centered luminescence, particularly with lanthanide ions like Eu³⁺ and Tb³⁺.
Potential Properties of Coordination Polymers with this compound:
-
Luminescence: The ligand can act as an antenna to sensitize the emission of lanthanide ions, leading to strong, sharp emission bands in the visible or near-infrared region.
-
Thermal Stability: The coordination of the ligand to metal centers is expected to result in thermally stable materials.
-
Tunable Structures: The coordination geometry of the metal ion and the binding mode of the ligand can lead to the formation of 1D, 2D, or 3D coordination networks with varying properties.
Table 2: Representative Luminescent Properties of Lanthanide Complexes with Salicylamide-Type Ligands
| Lanthanide Ion | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ms) | Reference Ligand System |
| Eu³⁺ | ~330 | ~615 (⁵D₀ → ⁷F₂) | 5 - 20% | 0.5 - 1.5 | Tripodal Salicylamide Ligands[2][3] |
| Tb³⁺ | ~330 | ~545 (⁵D₄ → ⁷F₅) | 10 - 40% | 1.0 - 2.0 | Tripodal Salicylamide Ligands[2][3] |
| Dy³⁺ | ~330 | ~480 (⁴F₉/₂ → ⁶H₁₅/₂), ~575 (⁴F₉/₂ → ⁶H₁₃/₂) | 1 - 5% | 0.01 - 0.1 | Tripodal Salicylamide Ligands[2] |
Experimental Protocol: Synthesis of a Luminescent Lanthanide Coordination Polymer
This protocol outlines a general procedure for the synthesis of a coordination polymer using this compound as a ligand and a lanthanide salt.
Materials:
-
This compound
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Equipment:
-
Teflon-lined stainless steel autoclave or a glass vial with a screw cap
-
Oven
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Centrifuge or vacuum filtration apparatus
Procedure:
-
Ligand Solution: In a small beaker, dissolve this compound in DMF. Add a stoichiometric amount of triethylamine to deprotonate the hydroxyl group.
-
Metal Salt Solution: In a separate beaker, dissolve the lanthanide(III) nitrate hexahydrate in a mixture of DMF and ethanol.
-
Mixing: Slowly add the metal salt solution to the ligand solution while stirring.
-
Solvothermal Synthesis: Transfer the resulting solution to a Teflon-lined autoclave or a thick-walled glass vial. Seal the vessel and place it in an oven. Heat at a constant temperature (e.g., 80-120 °C) for 24-72 hours.
-
Cooling and Crystal Formation: Allow the vessel to cool slowly to room temperature. Crystalline product should form.
-
Isolation and Washing: Isolate the crystals by filtration or centrifugation. Wash the product several times with DMF and then with ethanol or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator or under vacuum at room temperature.
Characterization: The synthesized coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to check for phase purity, FTIR spectroscopy to confirm the coordination of the ligand, TGA for thermal stability, and photoluminescence spectroscopy to investigate its luminescent properties.
Diagram: Coordination Polymer Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of coordination polymers.
Disclaimer: The provided protocols and expected properties are based on established chemical principles and literature on analogous compounds. Researchers should conduct their own optimization and characterization for materials synthesized using this compound. Standard laboratory safety procedures should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and luminescence properties of lanthanide complexes with a new tripodal ligands featuring salicylamide arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and luminescence properties of lanthanide complexes with a new tripodal ligand featuring N-thenylsalicylamide arms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Crystal Structure Analysis of 3,5-Dichloro-2-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the determination and analysis of the single-crystal X-ray structure of 3,5-Dichloro-2-hydroxybenzamide. The methodologies outlined herein cover the entire workflow from crystal growth to data collection, structure solution, and refinement. While crystallographic data for the specific title compound is not publicly available, this protocol is presented as a comprehensive guide for its analysis. To illustrate the expected data and results, crystallographic information for the closely related compound, 3,5-Dichloro-2-hydroxybenzaldehyde, is provided as a representative example.
Introduction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.[1][2] This method is indispensable in drug development and materials science for elucidating molecular structure, conformation, and intermolecular interactions, which are critical for understanding a compound's physicochemical properties and biological activity.
This compound is a halogenated aromatic compound of interest in medicinal chemistry. Its structural analysis can reveal key features such as intramolecular hydrogen bonding between the hydroxyl and amide groups, as well as intermolecular interactions that dictate its crystal packing. This application note details the experimental procedure for obtaining and analyzing the crystal structure of this compound.
Experimental Protocols
This section outlines the sequential steps required for the single-crystal X-ray diffraction analysis of this compound.
2.1. Crystal Growth
High-quality single crystals are a prerequisite for successful SCXRD analysis.[3] Several common crystallization techniques can be employed:
-
Slow Evaporation (Recommended):
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Monitor the vial for the formation of well-defined, transparent crystals. For a related compound, 3,5-dichloro-2-hydroxybenzaldehyde, single crystals were successfully grown from methanol by slow evaporation over six days.[4]
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent (e.g., acetone).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane).
-
The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below in a controlled manner.
-
2.2. Crystal Mounting and Data Collection
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. The crystal should be free of cracks and other visible defects.
-
Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. This minimizes thermal motion and radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and determine the Bravais lattice and preliminary unit cell parameters.
-
Proceed with a full data collection, typically involving a series of omega and phi scans to cover the reciprocal space. The data collection strategy should aim for high completeness and redundancy.
2.3. Data Reduction and Structure Solution
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or dual-space algorithms. This will provide an initial model of the atomic positions.
2.4. Structure Refinement
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate and assign all non-hydrogen atoms. Refine their positions and anisotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions. Refine hydrogen atoms isotropically. For the related 3,5-dichloro-2-hydroxybenzaldehyde, hydrogen atoms were placed in idealized positions and refined as riding atoms.[4]
-
Assess the quality of the final refined structure using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).
Data Presentation
The following tables summarize the crystallographic data and refinement parameters. Note: As the crystal structure for this compound is not available, the data for the closely related compound 3,5-Dichloro-2-hydroxybenzaldehyde is presented for illustrative purposes.[5]
Table 1: Crystal Data and Structure Refinement Details for 3,5-Dichloro-2-hydroxybenzaldehyde.
| Parameter | Value |
| Empirical Formula | C₇H₄Cl₂O₂ |
| Formula Weight | 191.00 |
| Temperature | 291(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.3359 (16) Å |
| b | 13.884 (3) Å |
| c | 7.2341 (14) Å |
| α | 90° |
| β | 114.519 (2)° |
| γ | 90° |
| Volume | 761.7 (3) ų |
| Z | 4 |
| Calculated Density | 1.664 Mg/m³ |
| Absorption Coefficient | 0.792 mm⁻¹ |
| F(000) | 384 |
| Crystal Size | 0.14 x 0.12 x 0.10 mm |
| Data Collection | |
| Theta range for data collection | 2.72 to 26.83° |
| Index ranges | -10<=h<=9, -17<=k<=16, -8<=l<=8 |
| Reflections collected | 4063 |
| Independent reflections | 1487 [R(int) = 0.0551] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1487 / 0 / 101 |
| Goodness-of-fit on F² | 0.999 |
| Final R indices [I>2sigma(I)] | R1 = 0.0362, wR2 = 0.0906 |
| R indices (all data) | R1 = 0.0550, wR2 = 0.0971 |
| Largest diff. peak and hole | 0.271 and -0.270 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for 3,5-Dichloro-2-hydroxybenzaldehyde. [5]
| Bond | Length (Å) | Bond | Angle (°) |
| Cl(1)-C(3) | 1.7340 (19) | C(6)-C(1)-C(2) | 120.59 (18) |
| Cl(2)-C(5) | 1.740 (2) | O(2)-C(2)-C(3) | 117.10 (17) |
| O(1)-C(7) | 1.217 (3) | C(4)-C(3)-Cl(1) | 119.24 (16) |
| O(2)-C(2) | 1.342 (2) | C(6)-C(5)-Cl(2) | 120.63 (16) |
| C(1)-C(7) | 1.472 (3) | O(1)-C(7)-C(1) | 124.0 (2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.
Caption: Workflow for crystal structure determination.
Summary
This document provides a comprehensive protocol for the crystal structure analysis of this compound, intended for researchers in chemistry and drug development. It details the necessary steps from crystal growth to data analysis and presentation. While the specific crystal structure of the title compound has not been reported, the provided workflow and the exemplary data from a closely related molecule offer a robust framework for its future structural elucidation. The successful application of this protocol will yield valuable insights into the molecular architecture and solid-state interactions of this compound.
References
Troubleshooting & Optimization
3,5-Dichloro-2-hydroxybenzamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzamide. The information is presented in a question-and-answer format to address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Direct quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. However, based on the properties of structurally similar compounds like 3,5-Dichlorosalicylic acid and salicylamide, this compound is expected to have low aqueous solubility and higher solubility in organic solvents. For instance, the related compound 3,5-Dichlorosalicylic acid is slightly soluble in hot water but very soluble in alcohol and ether[1]. Another related compound, 3,5-Dichloro-2-hydroxybenzaldehyde, is reported to be insoluble in water but soluble in methanol[2] and ethanol[3][4]. Aromatic amides, in general, show good solubility in aprotic solvents like DMSO and DMF[5][6].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For biological assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for in vitro studies[7]. Ethanol and N,N-dimethylformamide (DMF) can also be considered as primary solvents[5][6].
Q3: How can I improve the solubility of this compound in my experiments?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, preparing the compound in a small amount of DMSO before adding it to an aqueous buffer.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a phenolic hydroxyl group, increasing the pH of the aqueous solution may increase its solubility by deprotonating the hydroxyl group.
-
Heating: Gently warming the solution can help dissolve the compound. However, it is crucial to check the thermal stability of the compound to avoid degradation.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates out of solution after dilution into aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is causing the compound to crash out. | - Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound. - Optimize the co-solvent concentration: Minimize the percentage of the organic stock solution in the final aqueous medium (typically ≤1%). Test the tolerance of your experimental system to the organic solvent. - Serial dilutions: Perform serial dilutions in the aqueous buffer to avoid a sudden change in solvent polarity. - pH adjustment of the aqueous buffer: For compounds with acidic protons like the phenolic hydroxyl group in this compound, increasing the pH of the buffer can enhance solubility. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the compound: Undissolved particles can lead to variability in the effective concentration. - Degradation of the compound: The compound may not be stable in the experimental medium or under certain storage conditions. | - Ensure complete dissolution: Before use, visually inspect the stock solution for any precipitate. If necessary, briefly sonicate the solution. - Prepare fresh solutions: It is best practice to prepare fresh dilutions from the stock solution for each experiment. - Check for stability: If possible, analyze the stability of the compound in your experimental medium over the time course of your assay using techniques like HPLC. |
| Difficulty dissolving the compound to make a stock solution. | The compound has low solubility in the chosen solvent at room temperature. | - Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Always check the compound's melting point and stability at higher temperatures. - Sonication: Use an ultrasonic bath to break up any aggregates and enhance dissolution. - Try alternative solvents: If solubility remains an issue, test other compatible organic solvents such as DMF or ethanol. |
Data Presentation
Table 1: Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility | Reference |
| 3,5-Dichlorosalicylic acid | Hot Water | Slightly Soluble | [1] |
| Alcohol | Very Soluble | [1] | |
| Ether | Very Soluble | [1] | |
| 3,5-Dichloro-2-hydroxybenzaldehyde | Water | Insoluble | [2] |
| Methanol | Soluble | [2] | |
| Ethanol | Soluble (5%) | [3] | |
| Salicylamide | Water | Sparingly Soluble | |
| Methanol | Soluble | [8] | |
| Acetonitrile | Soluble | [8] | |
| Acetone | Soluble | [8] | |
| Ethyl Acetate | Soluble | [8] | |
| DMSO | High | [5][6] | |
| DMF | High | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of a poorly water-soluble benzamide derivative.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weigh the compound: Accurately weigh out a precise amount of this compound. For a 10 mM solution, this would be 2.06 mg per 1 mL of DMSO (Molecular Weight: 206.03 g/mol ).
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. To minimize solvent toxicity, the final concentration of DMSO should typically be kept below 0.5% (v/v).
-
Serial dilution (recommended): To avoid precipitation, perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium to create an intermediate concentration.
-
Final dilution: Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration.
-
Mix thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Use immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.
Visualizations
Potential Signaling Pathway Inhibition by Dichlorinated Salicylamide Analogs
While the specific signaling pathways affected by this compound are not well-documented, related dichlorinated compounds have been shown to inhibit key pathways in cancer cells. The following diagram illustrates a potential mechanism of action based on the activity of a bis-coumarin derivative of a dichlorophenyl compound, which has been shown to suppress EGFR, JAK/STAT, and SRC signaling pathways in melanoma cells[9]. Salicylamides are also known to have anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes[1].
Caption: Potential inhibitory effects on key signaling pathways.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for experimental solubility measurement.
References
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. aablocks.com [aablocks.com]
- 4. 生長調節劑 - 植物組織培養規範 [sigmaaldrich.com]
- 5. Benzamide, N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy- | C13H9Cl2NO3 | CID 3067488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|CAS 17892-26-1 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Dichloro-2-hydroxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloro-2-hydroxybenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route 1: Direct Chlorination of Salicylamide. This method involves the direct chlorination of the aromatic ring of salicylamide using a suitable chlorinating agent.
-
Route 2: Amidation of 3,5-Dichlorosalicylic Acid. This two-step approach first involves the synthesis of 3,5-dichlorosalicylic acid from salicylic acid, followed by the conversion of the carboxylic acid group to an amide.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can vary significantly depending on the specific reagents and reaction conditions used for each route. The amidation of 3,5-dichlorosalicylic acid (Route 2) is often preferred as it can offer better control over the regioselectivity of the chlorination, potentially leading to a purer product and higher overall yield. However, direct chlorination of salicylamide (Route 1) can be a more atom-economical approach if optimized correctly.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Common challenges include:
-
Formation of byproducts: Over-chlorination or the formation of isomeric products can reduce the yield and complicate purification. A common byproduct in the chlorination of salicylic acid is 2,4,6-trichlorophenol.
-
Incomplete reactions: Ensuring the reaction goes to completion is crucial for maximizing the yield.
-
Difficult purification: The final product may require multiple purification steps to remove unreacted starting materials, reagents, and byproducts.
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under harsh acidic or basic conditions.
Troubleshooting Guides
Route 1: Direct Chlorination of Salicylamide
This route involves the direct chlorination of salicylamide. A common chlorinating agent for this transformation is trichloroisocyanuric acid (TCCA).
Experimental Workflow:
Caption: Workflow for the direct chlorination of salicylamide.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the chlorinating agent is active and used in the correct stoichiometric amount. |
| Formation of mono-chlorinated or over-chlorinated byproducts. | Optimize the stoichiometry of the chlorinating agent. A slight excess may be needed for dichlorination, but a large excess can lead to over-chlorination. Control the reaction temperature, as higher temperatures can sometimes lead to less selectivity. | |
| Degradation of the product. | Avoid excessively high temperatures and prolonged reaction times. Ensure the work-up procedure is not too harsh (e.g., strong acids or bases). | |
| Product is difficult to purify | Presence of unreacted starting material. | Ensure the reaction goes to completion. Recrystallization from a suitable solvent system can help separate the product from the more polar salicylamide. |
| Presence of cyanuric acid (byproduct from TCCA). | Cyanuric acid is generally insoluble in most organic solvents and can often be removed by filtration of the reaction mixture. | |
| Presence of isomeric or over-chlorinated products. | Chromatographic purification (e.g., column chromatography) may be necessary if recrystallization is ineffective. | |
| Reaction is not starting | Inactive chlorinating agent. | Use a fresh batch of the chlorinating agent. TCCA should be stored in a dry environment. |
| Inappropriate solvent. | Ensure the solvent is suitable for the reaction and solubilizes the starting materials. Acetonitrile is a commonly used solvent for chlorinations with TCCA. |
Route 2: Amidation of 3,5-Dichlorosalicylic Acid
This route involves two main steps: the chlorination of salicylic acid to form 3,5-dichlorosalicylic acid, and the subsequent amidation of the carboxylic acid.
Experimental Workflow:
Caption: Two-step synthesis via 3,5-dichlorosalicylic acid.
Troubleshooting Step 1: Chlorination of Salicylic Acid
| Issue | Possible Cause | Recommended Solution |
| Low yield of 3,5-dichlorosalicylic acid | Incomplete chlorination. | Increase the amount of chlorinating agent (e.g., sulfuryl chloride) or the reaction time. Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material and the mono-chlorinated intermediate. |
| Formation of 2,4,6-trichlorophenol byproduct. | This can occur through ipso-substitution of the carboxylic acid group. Using milder chlorinating agents or optimizing the reaction temperature may help to minimize this side reaction. | |
| Formation of other isomers. | The ortho, para-directing effect of the hydroxyl group strongly favors chlorination at the 3 and 5 positions. However, reaction conditions can influence selectivity. Ensure the reaction temperature is well-controlled. | |
| Difficult purification of the intermediate | Presence of 2,4,6-trichlorophenol. | This byproduct can sometimes be removed by careful recrystallization or by column chromatography. |
| Presence of unreacted salicylic acid or mono-chlorinated salicylic acid. | Optimize the reaction conditions to drive the reaction to completion. Fractional crystallization may be effective in separating the desired dichlorinated product. |
Troubleshooting Step 2: Amidation of 3,5-Dichlorosalicylic Acid
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Amide | Incomplete conversion of the carboxylic acid. | If using the acyl chloride method, ensure complete conversion of the carboxylic acid to the acyl chloride by using a sufficient amount of thionyl chloride and an appropriate reaction time. If using a direct amidation method with a coupling agent, ensure the coupling agent is active and used in the correct stoichiometry. |
| Hydrolysis of the acyl chloride intermediate. | The acyl chloride is moisture-sensitive. Perform the reaction under anhydrous conditions and handle the intermediate quickly. | |
| Hydrolysis of the final amide product. | Avoid harsh acidic or basic conditions during work-up and purification. | |
| Formation of ester byproduct | Reaction of the acyl chloride with the solvent (if an alcohol is used). | Use an inert solvent such as dichloromethane or toluene for the amidation step. |
| Product is difficult to purify | Presence of unreacted 3,5-dichlorosalicylic acid. | Extract the reaction mixture with a dilute base (e.g., sodium bicarbonate solution) to remove the unreacted carboxylic acid. |
| Presence of byproducts from the coupling agent. | Choose a coupling agent whose byproducts are easily removed (e.g., by washing with water). |
Data Presentation
The following tables summarize quantitative data found in the literature for reactions relevant to the synthesis of this compound.
Table 1: Comparative Yields of 3,6-Dichloro-2-hydroxybenzoic Acid Synthesis (a related compound) with Different Catalysts
| Catalyst | Yield of 3,6-dichloro-2-hydroxybenzoic acid |
| Potassium Chloride | 46.6% |
| Potassium Carbonate | 46.6% |
| Sodium Carbonate | 37.0% |
| No Catalyst | 33.9% |
Data from a patent (CN103012123A) for a related isomer. This data suggests that the choice of catalyst can significantly impact the yield of the chlorination/carboxylation reaction.
Table 2: Reported Yields for Related Amidation and Halogenation Reactions
| Reaction | Product | Reagents | Yield |
| Amidation of 3,5-dichlorosalicylic acid chlorangidride with anilines | N-aryl-3,5-dichloro-2-hydroxybenzamides | 3,5-dichlorosalicylic acid chloride, various anilines | Good to excellent |
| Microwave-assisted synthesis of salicylanilides | Salicylanilides | Phenyl salicylate, substituted anilines | 70-95% |
| Chlorination of an aromatic amide with TCCA | Chlorinated N-methylbenzamide | 2-amino-N-methylbenzamide, TCCA | >90% |
This data, from various sources, indicates that high yields are achievable for both the amidation and chlorination steps under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid (Intermediate for Route 2)
This protocol is adapted from literature procedures for the chlorination of salicylic acid.
-
Reaction Setup: In a well-ventilated fume hood, dissolve salicylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (approximately 2.2 equivalents), to the solution while maintaining the temperature between 20-30°C. The reaction is exothermic and should be cooled with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the mono-chlorinated intermediate are consumed.
-
Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 3,5-dichlorosalicylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound from 3,5-Dichlorosalicylic Acid (Route 2)
This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride intermediate.
-
Acyl Chloride Formation: In a fume hood, suspend 3,5-dichlorosalicylic acid (1 equivalent) in an inert solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the suspension. Heat the mixture to reflux (around 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 3,5-dichloro-2-hydroxybenzoyl chloride in an anhydrous, inert solvent such as dichloromethane. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Work-up: After the reaction is complete (as monitored by TLC), add water to the reaction mixture.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting low yield in the synthesis.
Technical Support Center: Synthesis of 3,5-Dichloro-2-hydroxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-hydroxybenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality starting materials: Degradation or impurities in 3,5-dichlorosalicylic acid or its methyl ester. 3. Inefficient amidation: The ammonia source (e.g., aqueous ammonia vs. anhydrous ammonia) may not be suitable for the chosen method. 4. Loss of product during workup: The product may be partially soluble in the wash solvents. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify starting material purity: Use analytical techniques such as NMR or melting point to confirm the purity of the starting materials. 3. Select appropriate reagents: For the synthesis from the methyl ester, anhydrous ammonia is more effective. For the acid chloride route, ensure the use of a suitable base to neutralize HCl. 4. Minimize product loss: Saturate the wash solvents with the product or use minimal amounts of cold solvent for washing the final product. |
| Product is an Off-White or Yellowish Color | 1. Presence of colored impurities: Side reactions may be producing colored byproducts. 2. Carryover of starting materials: Impure starting materials can introduce color. 3. Degradation of the product: The product may be sensitive to heat or light. | 1. Purify the product: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. 2. Use pure starting materials: Ensure the starting materials are of high purity. 3. Avoid excessive heat and light: Dry the product at a moderate temperature and store it in a dark container. |
| Presence of an Impurity with a Higher Molecular Weight in Mass Spectrometry | 1. Dimerization: Self-condensation of 3,5-dichlorosalicyloyl chloride or reaction of the product with the starting material. 2. Over-chlorination: Further chlorination of the aromatic ring if a chlorinating agent is present. | 1. Control stoichiometry and addition rate: Use a precise 1:1 molar ratio of the acyl chloride to the ammonia source and add the acyl chloride slowly to a solution of ammonia. 2. Ensure complete removal of chlorinating agent: If starting from salicylic acid and chlorinating, ensure the chlorinating agent is completely removed before amidation. |
| Presence of an Impurity with a Lower Molecular Weight in Mass Spectrometry | 1. Unreacted 3,5-dichlorosalicylic acid: Incomplete conversion of the starting material. 2. Hydrolysis of the amide: The product may have hydrolyzed back to the carboxylic acid during workup. | 1. Drive the reaction to completion: See "Low or No Product Yield." 2. Perform workup under neutral or slightly basic conditions: Avoid strongly acidic or basic conditions during the workup to prevent hydrolysis. |
| FT-IR Spectrum Shows a Nitrile Peak (~2220-2260 cm⁻¹) | Dehydration of the primary amide: This is a known side reaction when using dehydrating agents like thionyl chloride to form the acyl chloride in situ. | 1. Control reaction temperature: Keep the temperature low during the formation of the acyl chloride. 2. Use an alternative activating agent: Consider using oxalyl chloride, which is less prone to causing dehydration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Amidation of a 3,5-dichlorosalicylic acid ester: This typically involves the reaction of methyl 3,5-dichlorosalicylate with anhydrous ammonia.
-
Amidation of 3,5-dichlorosalicylic acid: This route usually proceeds via the formation of an acyl chloride intermediate (3,5-dichlorosalicyloyl chloride) using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with ammonia or ammonium hydroxide.
Q2: What are the most common side products in the synthesis of this compound?
A2: Common side products can include:
-
Unreacted starting materials: 3,5-dichlorosalicylic acid or its methyl ester.
-
Hydrolysis product: 3,5-dichlorosalicylic acid, formed by the hydrolysis of the amide during workup.
-
Over-chlorinated products: Such as 3,5,6-trichloro-2-hydroxybenzamide, if chlorinating conditions are not carefully controlled.
-
Nitrile formation: 3,5-dichloro-2-hydroxybenzonitrile can be formed as a byproduct if strong dehydrating conditions are used, particularly with thionyl chloride.
-
Dimeric impurities: Formed from the self-reaction of the acyl chloride intermediate.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation:
-
Use high-purity starting materials.
-
Maintain careful control over reaction temperature and time.
-
Use precise stoichiometric ratios of reactants.
-
When using thionyl chloride, use it in moderation and at low temperatures to avoid dehydration to the nitrile.
-
Perform the workup under controlled pH to prevent hydrolysis.
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety precautions should be followed. In particular:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood.
-
Anhydrous ammonia is a toxic and corrosive gas. It should be handled with appropriate safety measures in a fume hood.
-
Chlorinated organic compounds can be toxic and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
| Reaction Condition | Starting Material | Amidation Reagent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Key Impurities Observed |
| 1 | Methyl 3,5-dichlorosalicylate | Anhydrous Ammonia | 25 | 24 | 85-95 | Unreacted methyl ester |
| 2 | Methyl 3,5-dichlorosalicylate | Aqueous Ammonia | 50 | 24 | 40-60 | Unreacted methyl ester, 3,5-dichlorosalicylic acid |
| 3 | 3,5-Dichlorosalicylic Acid | Thionyl Chloride, then NH₄OH | 0 then 25 | 4 | 70-80 | 3,5-dichloro-2-hydroxybenzonitrile, unreacted acid |
| 4 | 3,5-Dichlorosalicylic Acid | Thionyl Chloride, then NH₄OH | 70 | 4 | 50-60 | Higher levels of 3,5-dichloro-2-hydroxybenzonitrile |
Experimental Protocols
Protocol 1: Synthesis from Methyl 3,5-dichlorosalicylate
This protocol is adapted from established methods for the amidation of salicylic esters.
-
Reaction Setup: In a high-pressure autoclave, charge methyl 3,5-dichlorosalicylate (1 mole equivalent).
-
Ammonolysis: Cool the autoclave and add anhydrous ammonia (8 mole equivalents).
-
Reaction: Stir the mixture at 25°C for 24 hours. The pressure will increase as the ammonia is introduced and then gradually decrease as the reaction proceeds.
-
Workup: After 24 hours, carefully vent the excess ammonia in a fume hood.
-
Isolation: Collect the solid product. Grind the crude product to a fine powder.
-
Purification: Triturate the powder with boiling chloroform and filter the hot mixture. The residue is the desired this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Protocol 2: Synthesis from 3,5-Dichlorosalicylic Acid
This protocol is a general method for the conversion of a carboxylic acid to a primary amide via an acyl chloride.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dichlorosalicylic acid (1 mole equivalent) in an inert solvent such as toluene. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 mole equivalents) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide (excess) in an ice bath. Slowly and carefully add the crude 3,5-dichlorosalicyloyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Precipitation: The product will precipitate as a solid. Continue stirring for 30 minutes in the ice bath.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Visualizations
Caption: Synthesis of this compound from its methyl ester.
Caption: Synthesis via the acyl chloride intermediate.
Caption: Formation of nitrile byproduct under dehydrating conditions.
Caption: A troubleshooting workflow for low product yield.
identification of impurities in 3,5-Dichloro-2-hydroxybenzamide synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dichloro-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process starting from 3,5-Dichlorosalicylic acid. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the amidation of the acyl chloride with an ammonia source, such as ammonium hydroxide, to yield the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, moisture control, and the stoichiometry of reagents. The formation of the acyl chloride is highly sensitive to moisture, which can lead to the hydrolysis of the intermediate back to the starting carboxylic acid. During amidation, temperature control is crucial to prevent side reactions and ensure complete conversion.
Q3: What are the expected impurities in this synthesis?
A3: Impurities can originate from starting materials, side reactions, or degradation.[1] Common impurities may include unreacted 3,5-Dichlorosalicylic acid, byproducts from the chlorination step, and potential dimers or other condensation products.
Q4: How can the purity of the final product be enhanced?
A4: Purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of the final product versus its impurities. In some cases, treatment with activated charcoal can be used to remove colored impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Moisture Contamination: The acyl chloride intermediate is sensitive to water, leading to hydrolysis back to the starting material. | Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Incomplete Acyl Chloride Formation: Insufficient chlorinating agent or reaction time. | Increase the molar excess of the chlorinating agent (e.g., thionyl chloride) and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | |
| 3. Inefficient Amidation: Poor mixing, incorrect temperature, or wrong pH during the addition of the ammonia source. | Ensure vigorous stirring during the addition of the ammonia source. Control the temperature with an ice bath. Check the pH to ensure it is sufficiently basic for the reaction to proceed. | |
| Product is Discolored (e.g., yellow or brown) | 1. Formation of Colored Impurities: Side reactions or oxidation of phenolic groups. | Purify the crude product by recrystallization. A hot filtration step or treatment with activated charcoal may be necessary to remove colored impurities. |
| 2. Residual Catalyst/Reagents: Traces of reagents from the synthesis. | Ensure proper work-up and washing of the crude product before the final purification step. | |
| Multiple Spots on TLC or Unexpected Peaks in HPLC | 1. Unreacted Starting Material: Incomplete reaction in either the chlorination or amidation step. | Confirm the identity of the peak by co-injecting with a standard of 3,5-Dichlorosalicylic acid. Optimize reaction times and temperatures. |
| 2. Side-Product Formation: Dimerization or other condensation reactions. | The formation of dimers or other byproducts can sometimes be minimized by controlling the reaction temperature and the rate of addition of reagents.[2] | |
| 3. Over-chlorination or Incomplete Chlorination: If the starting salicylic acid is not pure, other chlorinated species may be present. | Ensure the purity of the starting 3,5-Dichlorosalicylic acid using a validated analytical method before starting the synthesis. |
Impurity Profile and Quantitative Analysis
The following table represents a typical impurity profile for the synthesis of this compound as determined by HPLC. The limits are provided as examples and should be validated for specific processes.
| Impurity Name | Relative Retention Time (RRT) | Typical Limit (Area %) | Potential Source |
| 3,5-Dichlorosalicylic Acid | ~0.85 | ≤ 0.15% | Unreacted starting material |
| Unknown Impurity 1 | ~1.20 | ≤ 0.10% | Side-reaction byproduct |
| Unknown Impurity 2 | ~1.55 | ≤ 0.10% | Degradation product |
| Total Impurities | - | ≤ 0.50% | - |
Experimental Protocols
Synthesis of this compound
Step 1: Formation of 3,5-Dichloro-2-hydroxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dichlorosalicylic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-Dichloro-2-hydroxybenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation to this compound
-
Dissolve the crude acyl chloride from the previous step in an anhydrous, inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonium hydroxide (NH₄OH) solution dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water and acidify with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Analytical Method: HPLC-UV for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent of Acetonitrile/Water (50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Structure Elucidation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying unknown impurities.[2] Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information that is crucial for the identification of impurities.[4]
Visualizations
References
Technical Support Center: 3,5-Dichloro-2-hydroxybenzamide - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,5-Dichloro-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound can be affected by several environmental and chemical factors. Key considerations include exposure to high temperatures, moisture, and light, all of which can promote degradation. The pH of solutions containing the compound is also a critical factor, as hydrolysis of the amide group can be catalyzed by acidic or basic conditions.[1] Additionally, the presence of oxidizing agents may lead to degradation.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes an amide, a phenol, and a dichlorinated aromatic ring, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloro-2-hydroxybenzoic acid and ammonia.
-
Photodegradation: Exposure to UV light may lead to the reductive dehalogenation of the aromatic ring, where a chlorine atom is replaced by a hydrogen atom. Another potential photodegradation pathway is photohydrolysis, where a chlorine atom is substituted by a hydroxyl group.[3]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the hydrolysis product (3,5-dichloro-2-hydroxybenzoic acid) could occur.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is required to monitor degradation. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. Method validation should be performed to ensure specificity, accuracy, precision, and linearity.
Q4: What are the expected degradation products, and how can they be identified?
A4: The primary expected degradation product from hydrolysis is 3,5-dichloro-2-hydroxybenzoic acid. Photodegradation may yield monochlorinated or hydroxylated analogs. These degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and by comparing their retention times and spectral data with those of synthesized reference standards.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution.
-
Possible Causes & Solutions:
-
pH of the solvent: The amide linkage is susceptible to hydrolysis, especially at non-neutral pH.
-
Troubleshooting Step: Measure the pH of your solvent. If it is acidic or basic, consider using a buffered solution closer to neutral pH (6-8) to enhance stability.
-
-
Solvent Purity: Impurities in the solvent could be catalyzing degradation.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents.
-
-
Exposure to Light: The compound may be photolabile.
-
Troubleshooting Step: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Multiple unknown peaks appear in the chromatogram during a stability study.
-
Possible Causes & Solutions:
-
Forced Degradation: The experimental conditions (e.g., high temperature, extreme pH) may be too harsh, leading to secondary degradation products.
-
Troubleshooting Step: Reduce the stress level of the forced degradation study (e.g., lower temperature, shorter exposure time, less concentrated acid/base). The goal is to achieve 5-20% degradation.[2]
-
-
Interaction with Excipients: If working with a formulation, the compound may be reacting with other components.
-
Troubleshooting Step: Conduct compatibility studies with individual excipients to identify any interactions.
-
-
Contamination: The sample or mobile phase may be contaminated.
-
Troubleshooting Step: Prepare fresh mobile phase and samples. Ensure proper cleaning of vials and the HPLC system.[4]
-
-
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC
-
Symptom: The HPLC peak for this compound is tailing, fronting, or its retention time is inconsistent.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
-
Inappropriate Mobile Phase pH: The phenolic hydroxyl group's ionization state can affect peak shape.
-
Troubleshooting Step: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
-
-
Column Degradation: The stationary phase may be degrading, especially under harsh mobile phase conditions.
-
Troubleshooting Step: Use a guard column and ensure the mobile phase pH is within the stable range for the column.
-
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from a forced degradation study. Note that the values are hypothetical and should be replaced with actual experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | % Assay of this compound | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 h | 85.2 | 14.8 | 3,5-dichloro-2-hydroxybenzoic acid |
| 0.1 M NaOH | 8 h | 79.5 | 20.5 | 3,5-dichloro-2-hydroxybenzoic acid |
| 10% H₂O₂ | 24 h | 92.1 | 7.9 | Oxidative degradants |
| Thermal (80°C) | 48 h | 95.8 | 4.2 | Minimal degradation |
| Photolytic (UV) | 12 h | 88.4 | 11.6 | Dechlorinated species |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
Sampling and Analysis: At appropriate time intervals, withdraw samples (both exposed and dark controls) and analyze them using a stability-indicating HPLC method.
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. 3,5-Dichloro-4-hydroxybenzamide|CAS 3337-60-8 [benchchem.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-2-hydroxybenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 3,5-Dichloro-2-hydroxybenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
A1: The most common starting materials are 3,5-Dichlorosalicylic acid and a primary or secondary amine. Alternatively, 3,5-Dichlorobenzoyl chloride can be reacted with an appropriate amine.
Q2: What are the typical methods for amide bond formation in this synthesis?
A2: The primary methods include:
-
Acyl Chloride Method: Conversion of 3,5-Dichlorosalicylic acid to 3,5-Dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with an amine.
-
Coupling Agent Method: Direct coupling of 3,5-Dichlorosalicylic acid with an amine using a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Be cautious with corrosive acids and bases.
-
Thionyl chloride reacts violently with water. Ensure all glassware is dry and handle it under anhydrous conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| 2. Decomposition of starting materials or product: Reaction temperature may be too high, or the reagents may be unstable under the reaction conditions. | 2. Run the reaction at a lower temperature for a longer duration. Ensure the quality and purity of your starting materials. | |
| 3. Poor quality of reagents: Degradation of the coupling agent or amine. | 3. Use freshly opened or purified reagents. Check the purity of your starting materials by NMR or melting point. | |
| 4. Protonation of the amine (in acyl chloride method): The HCl byproduct can protonate the amine, rendering it non-nucleophilic. | 4. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to scavenge the HCl produced. Use at least two equivalents of the amine if a base is not used. | |
| Formation of Multiple Side Products | 1. Self-condensation of the acyl chloride: The acyl chloride can react with the hydroxyl group of another 3,5-Dichlorosalicylic acid molecule. | 1. Add the acyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C) to favor the desired reaction. |
| 2. Side reactions of the coupling agent: For example, the formation of N-acylurea byproduct with DCC. | 2. Add an activating agent like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which is more reactive towards the amine and minimizes side reactions. | |
| 3. Reaction with the phenolic hydroxyl group: The amine or other nucleophiles might react with the hydroxyl group. | 3. Consider protecting the hydroxyl group with a suitable protecting group (e.g., acetyl, benzyl) before the amidation reaction, followed by deprotection. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: Incomplete reaction. | 1. Optimize reaction conditions to drive the reaction to completion. Use column chromatography to separate the product from unreacted starting materials. |
| 2. Formation of byproducts with similar polarity to the product. | 2. Adjust the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective. | |
| 3. Removal of the urea byproduct (from DCC coupling): Dicyclohexylurea (DCU) is often insoluble and can be difficult to remove completely. | 3. Filter the reaction mixture to remove the precipitated DCU. If some DCU remains in the filtrate, it can often be removed by washing the organic extract with a dilute acid solution or by recrystallization. |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
This protocol is a general guideline and may require optimization for specific derivatives.
Step 1: Formation of 3,5-Dichlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dichlorosalicylic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.
-
Heat the mixture to reflux (around 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-Dichlorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 3,5-Dichlorobenzoyl chloride in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Detailed Example: Synthesis of 3',5'-dichloro-2,4'-dihydroxy-5-fluorobenzanilide
-
5-Fluorosalicylic acid (5.15 g) and 4-amino-2,6-dichlorophenol (5.88 g) were well mixed.
-
Benzene (10 ml) and N,N-dimethylaniline (4.35 ml) were added to the mixture.
-
With stirring, thionyl chloride (3.3 ml) was added, and the mixture was refluxed for 30 minutes.[1]
-
The resulting solution was evaporated, and the residue was dissolved in ethyl acetate.
-
The solution was decolorized with activated charcoal, followed by washing with 2 N hydrochloric acid and 2.5% sodium bicarbonate solution.[1]
-
The ethyl acetate layer was then extracted several times with 2 N sodium carbonate solution.
-
The combined aqueous extracts were acidified to pH 1-2 with hydrochloric acid to precipitate the product.
-
The precipitate was recrystallized from aqueous acetone to yield white needle-like crystals of 3',5'-dichloro-2,4'-dihydroxy-5-fluorobenzanilide (5.7 g, 55% yield).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Dichlorinated Salicylic Acid Derivatives
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylic Acid | Chlorine gas | Sulfuric acid | 5-10 then 65-70 | ~3 | Not specified | U.S. Patent 4,308,395[2] |
| Salicylic Acid | Hydrogen chloride, Perhydrol | Not specified | Not specified | Not specified | 80 | Leulier and Pinet, Bull. Soc. Chim. 41, 1362-1370 (1927)[2] |
| 2,5-Dichlorophenol | CO₂, Potassium Carbonate | Xylene | Elevated | Not specified | ~60 | U.S. Patent 4,232,172[3] |
| 2,5-Dichlorophenol | CO₂ | Xylene | Elevated | Not specified | ~32 | U.S. Patent 4,232,172[3] |
Mandatory Visualization
Experimental Workflow Diagrams (Graphviz)
Caption: Workflow for the synthesis of this compound derivatives via the acyl chloride method.
Caption: General workflow for the synthesis of this compound derivatives using a coupling agent.
References
Technical Support Center: Crystallization of 3,5-Dichloro-2-hydroxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3,5-Dichloro-2-hydroxybenzamide.
Troubleshooting Crystallization Issues
Crystallization is a critical purification step, and its success is dependent on a variety of factors. Below are common problems encountered during the crystallization of this compound and their potential solutions.
Problem 1: The compound "oils out" and does not form crystals.
-
Cause: The solute is coming out of solution above its melting point, or the solution is supersaturated to a degree that favors amorphous precipitation over crystalline solid formation. This is a common issue with aromatic amides, especially those with halogen substituents that can lead to strong intermolecular interactions.
-
Solution:
-
Increase the solvent volume: Add more of the hot solvent to the mixture to reduce the saturation level.
-
Use a co-solvent system: Introduce a second solvent in which the compound is less soluble (an "anti-solvent"). This can lower the overall solvating power of the medium and induce crystallization at a lower temperature. A common system for similar compounds is an ethanol-water mixture.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath. Rapid cooling often leads to the formation of oils. Insulating the flask can help slow the cooling rate.
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Problem 2: No crystals form, even after cooling.
-
Cause: The solution is not sufficiently saturated for nucleation to occur. This can happen if too much solvent was used initially.
-
Solution:
-
Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out. After evaporation, allow the solution to cool again.
-
Induce nucleation: Try scratching the flask or adding a seed crystal as described above.
-
Change the solvent system: The chosen solvent may be too good at dissolving the compound at all temperatures. Experiment with a solvent in which the compound has lower solubility, or use a co-solvent system.
-
Problem 3: The resulting crystals are very small or appear as a powder.
-
Cause: Rapid crystallization due to a very high level of supersaturation or fast cooling. This can trap impurities within the crystal lattice.
-
Solution:
-
Slower cooling: As with oiling out, a slower cooling rate allows for the formation of larger, more ordered crystals.
-
Use a slightly larger volume of solvent: This will decrease the level of supersaturation and slow down the rate of crystal growth.
-
Redissolve and recrystallize: If the initial crystals are unsatisfactory, they can be redissolved in fresh hot solvent and the crystallization process repeated with slower cooling.
-
Problem 4: The yield of crystals is low.
-
Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used.
-
Crystals were lost during filtration or transfer.
-
-
Solution:
-
Optimize the solvent: Choose a solvent where the compound has high solubility when hot and very low solubility when cold.
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Recover from the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be concentrated and a second crop of crystals can be obtained.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: Based on the properties of similar compounds like 3,5-Dichlorosalicylic acid and 2-hydroxybenzamide, polar protic solvents are a good starting point. Alcohols such as ethanol and methanol are recommended. For these solvents, this compound is expected to have high solubility at elevated temperatures and lower solubility at room temperature or below. A mixed solvent system, such as ethanol-water , can also be very effective for inducing crystallization.
Q2: What is a typical starting point for a recrystallization protocol?
A2: A good starting point is to dissolve the crude this compound in a minimal amount of hot ethanol. If crystallization does not occur upon slow cooling, water can be added dropwise as an anti-solvent until the solution becomes slightly turbid. The solution should then be reheated until it is clear and allowed to cool slowly.
Q3: How can I improve the purity of my crystals?
A3: To improve purity, ensure that the cooling process is slow and undisturbed. This allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities. If the initial product is still impure, a second recrystallization is often effective.
Q4: My compound seems to be insoluble in everything. What should I do?
A4: While this compound is expected to be soluble in hot alcohols, if you encounter solubility issues, you can try more aggressive polar aprotic solvents like acetone or N,N-dimethylformamide (DMF). However, be aware that these solvents can be more difficult to remove from the final product. Always start with small-scale solubility tests before committing a large amount of material.
Quantitative Data
| Compound | Solvent | Temperature | Solubility |
| 3,5-Dichlorosalicylic acid | Water | Hot | Slightly Soluble |
| 3,5-Dichlorosalicylic acid | Alcohol | - | Very Soluble |
| 3,5-Dichlorosalicylic acid | Ether | - | Soluble |
| 3,5-Dichloro-2-hydroxybenzaldehyde | Water | - | Insoluble |
| 3,5-Dichloro-2-hydroxybenzaldehyde | Methanol | - | Soluble |
| 3,5-Dichloro-2-hydroxybenzaldehyde | Ethanol | - | Soluble (5%) |
| 2-Hydroxybenzamide (Salicylamide) | Water | - | Low Solubility |
| 2-Hydroxybenzamide (Salicylamide) | Ethanol | - | Soluble |
| 2-Hydroxybenzamide (Salicylamide) | Acetone | - | Soluble |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice bath for at least 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filtration, Washing, and Drying: Follow steps 3-5 from Protocol 1, using an ice-cold ethanol-water mixture for washing.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization problems.
storage conditions to prevent 3,5-Dichloro-2-hydroxybenzamide degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3,5-Dichloro-2-hydroxybenzamide to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air.[1] It is also crucial to shield the compound from direct sunlight and UV radiation, as it may be photosensitive.[1] For prolonged storage, maintaining a controlled temperature, ideally refrigerated (2-8°C), is recommended.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are exposure to alkaline pH, elevated temperatures, and light.[1][2] The amide bond in the molecule is susceptible to hydrolysis, a reaction that is significantly accelerated in basic conditions.[1][2] Increased temperatures can also expedite this degradation process. Furthermore, as a phenolic compound, it may be prone to oxidation, especially in the presence of strong oxidizing agents.
Q3: What are the likely degradation products of this compound?
Based on studies of structurally similar compounds like niclosamide, the primary degradation pathway for this compound is the hydrolytic cleavage of the amide bond.[2][3] This would likely result in the formation of 3,5-dichlorosalicylic acid and ammonia. Under certain conditions, other degradation products may form, and it is recommended to perform a forced degradation study to identify all potential degradants.
Q4: How can I tell if my sample of this compound has degraded?
Degradation may not always be visible. However, you might observe a change in the physical appearance of the solid, such as discoloration or clumping. For solutions, a change in color or the formation of a precipitate could indicate degradation. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions. Ensure the sample was protected from light, high temperatures, and alkaline environments. Prepare fresh solutions and re-analyze. |
| Loss of potency or reduced biological activity | Degradation of the active compound | Quantify the compound using a validated stability-indicating HPLC method. If degradation is confirmed, obtain a new, properly stored batch. |
| Discoloration of the solid compound | Oxidation or photodegradation | Store the compound in an amber vial or a light-blocking container, and consider storing it under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between experiments | Instability of the compound in the experimental medium | Check the pH of your solutions. If the medium is alkaline, consider buffering it to a neutral or slightly acidic pH. Prepare solutions fresh before each experiment. |
Quantitative Data on Stability
Table 1: Summary of Niclosamide Degradation under Various Conditions
| Condition | Duration | Parameter | Result | Reference |
| pH Effect | - | Stability | Stable at pH 1-4; degradation begins above pH 4. | [1] |
| Alkaline Hydrolysis | - | Degradation Rate | Increases with increasing pH. | [1][2] |
| Temperature Effect | - | Degradation | Rapid degradation observed at 70°C, 80°C, and 100°C. | [1] |
| Alkaline Degradation Kinetics | - | Rate Constant (k) | 0.0829 mol/h | [3] |
| Half-life (t½) | 8.35 h | [3] | ||
| Photostability | - | Stability | Photosensitive; degrades upon exposure to sunlight and UV light. | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a hot air oven at 100°C for 48 hours.[1] After cooling, dissolve a known amount in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to direct sunlight and UV light (e.g., 254 nm) for 48 hours.[1][2] Keep a control sample in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is adapted from validated methods for the analysis of niclosamide and is expected to be suitable for separating this compound from its degradation products.[4]
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Methanol: 1 mM Ammonium Phosphate Buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) in a ratio of 85:15 (v/v).[4] The optimal pH may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 330 nm, similar to niclosamide).[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Procedure:
-
Prepare all solutions (mobile phase, standards, and samples).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products. The peak for this compound should be well-resolved from any degradant peaks.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Purification of N-substituted 3,5-Dichloro-2-hydroxybenzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of N-substituted 3,5-dichloro-2-hydroxybenzamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide solutions to specific issues you may encounter during the purification of your N-substituted 3,5-dichloro-2-hydroxybenzamide products.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution. This can trap impurities. Here are several strategies to address this issue:
-
Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Use a different solvent system: Your current solvent may be too good of a solvent at elevated temperatures. Experiment with different solvent pairs. Common recrystallization solvents for similar compounds include ethanol, methanol, or mixtures like heptane/ethyl acetate and methanol/water.
-
Increase the solvent volume: Adding a small amount of additional hot solvent can sometimes prevent premature precipitation and oiling out.
-
Seed the solution: Introduce a small, pure crystal of your compound to the solution as it cools to encourage nucleation and proper crystal growth.
-
Lower the temperature of dissolution: If possible, use a solvent system that dissolves your compound at a lower temperature, which is closer to its melting point.
Question 2: I am getting a very low yield after recrystallization. How can I improve it?
Answer: A low yield can be due to several factors. Consider the following to improve your recovery:
-
Minimize the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool the solution thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, unless this causes impurities to crash out.
-
Wash the crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without redissolving a significant amount of your product.
-
Recover product from the mother liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor and perform a second recrystallization to recover more of your compound.
Question 3: My recrystallized product is still colored. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of your compound). Swirl the hot solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to the loss of your desired product.
Column Chromatography Issues
Question 1: How do I choose the right solvent system (mobile phase) for column chromatography?
Answer: The ideal solvent system for column chromatography should provide good separation between your desired compound and any impurities on a Thin Layer Chromatography (TLC) plate.
-
TLC Analysis: The first step is to perform a TLC analysis of your crude product using various solvent systems. A good starting point for many N-substituted benzamides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.
-
Spot Separation: Ensure there is a clear separation between the spot of your product and the spots of any impurities. If the spots are too close, you may need to try a different solvent system or consider using a gradient elution.
Question 2: My compounds are not separating well on the column, and I am getting mixed fractions. What can I do?
Answer: Poor separation can be addressed in several ways:
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to elute the less polar impurities first, followed by your product, and then the more polar impurities.
-
Optimize the Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, other options like alumina (basic, neutral, or acidic) might provide better separation.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, you can "dry load" it onto the column. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column. This can lead to sharper bands and better separation.
Question 3: My compound seems to be stuck on the column and won't elute. What should I do?
Answer: If your compound is not eluting, it is likely too polar for the current mobile phase.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluting solvent. For very polar compounds, you may need to add a small percentage of a highly polar solvent like methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane).
-
Check for Acidity/Basicity: If your compound has acidic or basic functional groups, it might be interacting strongly with the silica gel (which is slightly acidic). Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a small amount of acetic acid (e.g., 0.5-1%) can be added. For basic compounds, a small amount of triethylamine (e.g., 0.5-1%) can be beneficial.
General Purification and Impurity Removal
Question 1: What are the common impurities I should expect in the synthesis of N-substituted 3,5-dichloro-2-hydroxybenzamides?
Answer: Common impurities can include:
-
Unreacted Starting Materials: Unreacted 3,5-dichlorosalicylic acid and the corresponding N-substituent (amine).
-
Byproducts from Coupling Reagents: If phosphorus trichloride (PCl3) is used for the amide coupling, phosphorus-containing byproducts may be present.
-
Self-Condensation Products: The activated 3,5-dichlorosalicylic acid can sometimes react with another molecule of itself.
-
Over-chlorinated or Under-chlorinated Analogs: Depending on the synthetic route, you might have related benzamides with different chlorination patterns.
Question 2: How can I remove unreacted 3,5-dichlorosalicylic acid from my product?
Answer: Unreacted 3,5-dichlorosalicylic acid can often be removed by a basic wash or a specific precipitation technique.
-
Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) will deprotonate the acidic carboxylic acid, making it soluble in the aqueous layer. Your amide product should remain in the organic layer.
-
Base Solubilization/Acid Precipitation: A more specific method involves dissolving the crude product in a dilute aqueous sodium hydroxide solution. The desired amide, being phenolic, will dissolve. Insoluble, non-acidic impurities can be removed by filtration. The filtrate is then acidified with an acid like hydrochloric acid to a pH of 1-2, which will re-precipitate your purified product.
Quantitative Data Summary
The following table summarizes typical purification outcomes for N-substituted 3,5-dichloro-2-hydroxybenzamides based on literature precedents. Please note that actual yields and purity will vary depending on the specific substrate, reaction conditions, and purification method.
| Purification Method | Typical Yield Range | Typical Purity | Notes |
| Recrystallization | 60-90% | >98% | Solvent selection is crucial. Common solvents include ethanol, methanol, and mixtures like heptane/ethyl acetate. |
| Column Chromatography | 50-85% | >99% | Often used for challenging separations or to achieve very high purity. Yields can be lower due to the collection of mixed fractions. |
| Base Solubilization/Acid Precipitation | 70-95% | >97% | An effective method for removing acidic impurities like unreacted 3,5-dichlorosalicylic acid. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat with swirling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for your separation using TLC.
-
Column Packing: Pack a glass column with silica gel using the "wet" or "dry" packing method. Equilibrate the column with the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel. Alternatively, perform a "dry load" as described in the FAQs.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of N-substituted 3,5-Dichloro-2-hydroxybenzamides.
Technical Support Center: Optimizing the Antimicrobial Efficacy of 3,5-Dichloro-2-hydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antimicrobial efficacy of 3,5-Dichloro-2-hydroxybenzamide in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Inconsistent or No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility: this compound is a hydrophobic compound, and poor solubility in aqueous culture media can lead to inaccurate results. | 1. Optimize Solvent System: Use a minimal amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1%). 2. Sonication: Briefly sonicate the stock solution to aid in dissolution. 3. Vehicle Control: Always include a vehicle control (culture medium with the same concentration of the solvent) to ensure the solvent itself is not inhibiting microbial growth. |
| Compound Precipitation: The compound may precipitate out of the solution upon dilution in the aqueous culture medium. | 1. Visual Inspection: Before and after adding the compound to the assay wells, visually inspect for any signs of precipitation. 2. Serial Dilution Technique: Prepare serial dilutions in the culture medium from the stock solution, ensuring vigorous mixing at each step to maintain dispersion. 3. Use of Surfactants: Consider the use of a low concentration of a non-ionic surfactant (e.g., Tween 80) to improve solubility and prevent precipitation. The effect of the surfactant on microbial growth must be evaluated separately. |
| Compound Instability: The compound may degrade in the culture medium over the incubation period. | 1. Stability Study: Perform a preliminary stability study by incubating the compound in the culture medium for the duration of the experiment and then assessing its integrity using methods like HPLC. 2. Fresh Preparations: Always use freshly prepared solutions of the compound for each experiment. |
| Resistant Microbial Strain: The test organism may be inherently resistant to this class of compounds. | 1. Positive Control: Include a known susceptible reference strain in your assays. 2. Literature Review: Consult literature for the known antimicrobial spectrum of salicylanilides. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation: Inconsistent inoculum density can lead to significant variations in MIC results. | 1. Standardize Inoculum: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard. 2. Verify Colony Forming Units (CFU): Perform viable cell counts (e.g., plating serial dilutions) of the inoculum to confirm the target cell density. |
| Endpoint Reading: Subjective visual determination of growth inhibition can introduce variability. | 1. Use of Indicators: Employ a growth indicator dye, such as resazurin or tetrazolium salts (e.g., MTT), to provide a colorimetric and quantifiable endpoint. 2. Spectrophotometric Reading: Measure the optical density (OD) of the wells using a microplate reader to objectively determine growth inhibition. |
| Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect results. | 1. Plate Sealing: Use plate sealers or incubate plates in a humidified chamber to minimize evaporation. 2. Avoid Outer Wells: Avoid using the outermost wells for critical experimental samples; instead, fill them with sterile medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for antimicrobial assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds like this compound for in vitro antimicrobial testing. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5% v/v) and a vehicle control containing the same concentration of DMSO should always be included to rule out any solvent-induced effects on microbial growth.
Q2: My this compound solution appears cloudy after dilution in the culture medium. What should I do?
A2: Cloudiness indicates precipitation of the compound, which will lead to inaccurate results. To address this, you can try the following:
-
Increase the stock concentration in DMSO: This will reduce the volume of DMSO added to the aqueous medium.
-
Use a co-solvent: A small amount of a less polar, water-miscible solvent like ethanol in conjunction with DMSO might improve solubility upon dilution.
-
Incorporate a non-ionic surfactant: A low concentration of a surfactant like Tween 80 can help to maintain the compound in suspension.
-
Vortex vigorously during dilution: Ensure thorough mixing at each dilution step.
Q3: What is the likely mechanism of action of this compound?
A3: The precise mechanism of action for this compound is not definitively established. However, based on studies of structurally similar salicylanilides, it is hypothesized to have multiple targets in bacterial cells. These may include the inhibition of two-component regulatory systems involved in virulence and other essential cellular processes, and the inhibition of key bacterial enzymes such as sortase A and d-alanine-d-alanine ligase, which are involved in cell wall synthesis. Some salicylanilides are also known to disrupt the bacterial cell membrane.
Q4: Can this compound be used in combination with other antimicrobial agents?
A4: Combination therapy is a promising strategy to enhance antimicrobial efficacy and combat resistance. While specific data for this compound is limited, salicylanilides have shown synergistic effects with other antibiotics. It is recommended to perform checkerboard assays to determine the fractional inhibitory concentration (FIC) index and assess for synergistic, additive, or antagonistic interactions with other antimicrobial agents.
Data Presentation
Due to the limited availability of specific antimicrobial activity data for this compound, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related salicylanilide derivatives against common bacterial strains. This data should be used as a reference to estimate the potential efficacy and guide experimental design.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Chlorosalicylanilide | Staphylococcus aureus | 1.56 - 6.25 | [1] |
| 5-Chlorosalicylanilide | Escherichia coli | >100 | [1] |
| Niclosamide | Staphylococcus aureus | 0.25 | [2] |
| Niclosamide | Escherichia coli | 128 | [2] |
| Oxyclozanide | Staphylococcus aureus | 0.5 | [2] |
| Oxyclozanide | Escherichia coli | 64 | [2] |
Note: The efficacy of this compound may vary, and it is essential to determine its specific MIC values against the bacterial strains of interest through experimentation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Vehicle Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Potential mechanisms of antimicrobial action for salicylanilides.
References
- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 3,5-Dichloro-2-hydroxybenzamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 3,5-Dichloro-2-hydroxybenzamide derivatives, with a focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of cytotoxicity for this compound derivatives?
A1: The cytotoxicity of this compound derivatives, a class of salicylanilides, can be attributed to several mechanisms. One key mechanism involves the induction of oxidative stress. For instance, the related compound 3,5-dichloro-2-hydroxybenzoic acid has been shown to interact with Cu/Zn-superoxide dismutase (Cu/Zn-SOD), leading to an increase in intracellular SOD activity which parallels its cytotoxic effects.[1] This interaction can disrupt the cellular redox balance. Additionally, salicylanilides can modulate various signaling pathways within cancer cells, including those involved in apoptosis and autophagy, which can lead to cell death.[2] The presence of electron-withdrawing groups, such as the halogen atoms in the 3,5-dichloro substitution pattern, is often associated with the cytotoxic activity of these compounds.[2]
Q2: How does the substitution pattern on the benzamide nitrogen affect cytotoxicity?
A2: The nature of the substituent on the benzamide nitrogen plays a crucial role in determining the cytotoxic profile of these derivatives. The structure-activity relationship is complex, and the type and position of substituents can significantly influence activity. For N-substituted sulfamoylbenzamide derivatives based on a similar scaffold, specific substitutions led to potent inhibition of STAT3 signaling and induction of apoptosis in tumor cell lines.[3] Researchers should consider that modifications at this position can alter the compound's physiochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability, target engagement, and off-target effects.
Q3: What are some general strategies to reduce the off-target cytotoxicity of my this compound derivative?
A3: Mitigating off-target cytotoxicity is a critical aspect of drug development. Several strategies can be employed:
-
Structural Modification: Systematically modify the structure of your derivative. For example, altering substituents on the phenyl ring of the benzamide can modulate activity and selectivity.
-
Targeted Delivery: Conjugating the active compound to a targeting moiety, such as an antibody or a peptide that recognizes a tumor-specific antigen, can increase its concentration at the desired site and reduce systemic exposure.
-
Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic profile and biodistribution, potentially reducing its exposure to healthy tissues.
-
Affinity and Valency Modulation: For targeted constructs, optimizing the binding affinity and valency of the targeting moiety can enhance selective tumor targeting while minimizing effects on normal tissues.[4]
Q4: My compound shows high cytotoxicity in vitro, but poor in vivo efficacy. What could be the reason?
A4: This discrepancy is a common challenge in drug discovery. Several factors could contribute to this:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or rapid excretion (ADME) properties in vivo, preventing it from reaching the target tissue at a sufficient concentration.
-
Bioavailability: The compound may have low oral bioavailability, requiring alternative routes of administration.
-
Off-target Toxicity in vivo: The compound might be causing systemic toxicity in the animal model at concentrations required for anti-tumor efficacy, leading to adverse effects that limit the achievable therapeutic window.
-
Tumor Microenvironment: The in vitro 2D cell culture environment does not fully recapitulate the complexity of the in vivo tumor microenvironment, which can influence drug response.
Troubleshooting Guides
Issue 1: High Variance in Cytotoxicity Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows. |
| Compound Precipitation | Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range, a different solvent, or adding a solubilizing agent (e.g., BSA) to the media. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and ensure consistent timing for the addition of reagents. |
Issue 2: Unexpectedly High Cytotoxicity in Control Cells
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control at the highest concentration used for the test compounds. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound class. Consider using a panel of cell lines with varying sensitivities. |
Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Single Endpoint Assay | Use a multi-parametric approach. Combine an early apoptosis marker (e.g., Annexin V) with a late-stage apoptosis/necrosis marker (e.g., Propidium Iodide).[5] |
| Incorrect Gating in Flow Cytometry | Use unstained, single-stained (Annexin V only and PI only), and positive controls to set up proper compensation and gating. |
| Time Point of Analysis | Apoptosis is a dynamic process. Analyze cells at different time points after treatment to capture the transition from early to late apoptosis and secondary necrosis. |
Data Presentation: Comparative Cytotoxicity
The following table summarizes the IC50 values of representative N-substituted sulfamoylbenzamide derivatives, which share a structural resemblance to this compound derivatives, against various cancer cell lines. This data can serve as a reference for expected potency.
| Compound | MDA-MB-231 (IC50, µM) | HCT-116 (IC50, µM) | SW480 (IC50, µM) |
| B12 | 0.61 | 1.11 | - |
| Niclosamide (Control) | - | - | - |
| Data extracted from a study on N-substituted Sulfamoylbenzamide STAT3 inhibitors.[3] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the this compound derivative at the desired concentration for a specific time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound derivatives.
Caption: A logical guide for troubleshooting high cytotoxicity results.
Caption: Potential signaling pathways affected by this compound derivatives.
References
- 1. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
resolving ambiguous spectroscopic data of 3,5-Dichloro-2-hydroxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous spectroscopic data for 3,5-Dichloro-2-hydroxybenzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Question: Why am I seeing broad, overlapping signals in the downfield region of my ¹H NMR spectrum?
Answer:
Broad and overlapping signals in the downfield region of the ¹H NMR spectrum of this compound are common and typically arise from the exchangeable protons of the hydroxyl (-OH) and amide (-NH₂) groups. Several factors can contribute to this ambiguity:
-
Hydrogen Bonding: Strong intramolecular hydrogen bonding between the phenolic -OH group and the amide carbonyl oxygen can lead to peak broadening.
-
Proton Exchange: The acidic -OH and -NH₂ protons can exchange with each other and with trace amounts of water in the NMR solvent.[1][2] The rate of this exchange can affect the sharpness of the signals.
-
Solvent Effects: The choice of NMR solvent significantly impacts the chemical shifts and line widths of exchangeable protons.[3] In polar, hydrogen-bond accepting solvents like DMSO-d₆, the exchange rate is often slowed, leading to more distinct peaks compared to a less polar solvent like CDCl₃.[4]
To resolve these signals, consider the following troubleshooting steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will disappear or significantly decrease in intensity, confirming their identity.
-
Solvent Titration: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, acetone-d₆, CDCl₃) to observe changes in chemical shifts and peak shapes.[5][3] This can help to resolve overlapping signals.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the rate of proton exchange and the strength of hydrogen bonds, potentially sharpening the signals for the -OH and -NH₂ protons.
Question: The chemical shifts of my aromatic protons don't match the predicted values. What could be the cause?
Answer:
Discrepancies between observed and predicted aromatic proton chemical shifts can be attributed to several factors:
-
Solvent Choice: The aromatic protons' chemical shifts can be influenced by the solvent due to anisotropic effects, especially with aromatic solvents like benzene-d₆.[6] It is crucial to use reference data from the same solvent or understand the potential for solvent-induced shifts.[7]
-
Tautomerism: Although the amide form is generally more stable, the presence of the 2-hydroxy group allows for the possibility of amide-imidic acid tautomerism.[8] If a significant population of the imidic acid tautomer exists in equilibrium, it will alter the electronic environment of the aromatic ring and shift the proton signals.
-
Concentration Effects: At high concentrations, intermolecular hydrogen bonding can occur, leading to changes in the electronic environment and thus the chemical shifts of nearby protons.
To address this issue:
-
Confirm Solvent: Ensure that the solvent used for your experiment matches the solvent cited in your reference data.
-
Run 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish the connectivity between aromatic protons, confirming their relative positions on the ring. HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the aromatic protons and nearby carbons (like the carbonyl carbon), aiding in unambiguous assignment.
-
Analyze in a Non-polar Solvent: Using a non-polar solvent like CDCl₃ might reduce solvent-solute interactions that could be influencing the chemical shifts.
Frequently Asked Questions (FAQs)
What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Notes |
|---|---|---|
| Ar-H (meta to -CONH₂) | ~7.8 - 8.0 | Doublet |
| Ar-H (ortho to -CONH₂) | ~7.5 - 7.7 | Doublet |
| -NH₂ (amide) | ~7.5 - 8.5 (broad) | Two signals may be observed due to restricted rotation.[4] |
| -OH (hydroxyl) | >10 (broad) | Highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ | Notes |
|---|---|---|
| C=O (amide) | ~165 - 170 | |
| C-OH (aromatic) | ~155 - 160 | |
| C-Cl (aromatic) | ~125 - 135 | |
| C-H (aromatic) | ~115 - 130 |
| C-CONH₂ (aromatic) | ~110 - 120 | |
Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.
How can I resolve ambiguity related to potential tautomerism?
The 2-hydroxybenzamide scaffold can theoretically exist in tautomeric forms, primarily the amide and the imidic acid form.
Caption: Amide-imidic acid tautomerism in 2-hydroxybenzamides.
For most benzamides, the amide form is significantly more stable. However, to confirm this and rule out ambiguity from a minor tautomeric form:
-
Low-Temperature NMR: Cooling the sample can slow down the interconversion between tautomers, potentially allowing for the observation of distinct signals for both forms if the minor tautomer is present in a sufficient amount.
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is characteristic of the amide form. The imidic acid would show a C=N stretch at a different frequency (around 1640-1690 cm⁻¹) and a different O-H stretching profile.
What are the key features to look for in the IR spectrum?
The IR spectrum provides crucial information about the functional groups present.
Table 3: Key IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, due to hydrogen bonding. |
| N-H Stretch (amide) | 3100 - 3500 | Two bands (symmetric & asymmetric), can be broad. |
| C=O Stretch (amide) | 1630 - 1680 | Strong and sharp. |
| C=C Stretch (aromatic) | 1450 - 1600 | Multiple sharp bands. |
| C-Cl Stretch | 600 - 800 | Strong. |
A very broad absorption in the 2500-3300 cm⁻¹ range can be indicative of strong intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl.
What fragmentation pattern should I expect in the mass spectrum?
For Electron Ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observable. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be a key diagnostic feature.
Common fragmentation pathways may include:
-
Loss of •NH₂ (M-16)
-
Loss of •Cl (M-35)
-
Formation of the 2-hydroxy-3,5-dichlorobenzoyl cation (m/z 189) following alpha-cleavage.
Experimental Protocols
Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy
This protocol is designed to acquire high-quality NMR data and resolve common ambiguities.
Caption: Workflow for unambiguous NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to slow proton exchange.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (16-32) to obtain a good signal-to-noise ratio.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, mix gently, and re-acquire the ¹H spectrum. Compare this spectrum to the original to identify the -OH and -NH₂ signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): If assignments are still ambiguous, perform 2D NMR experiments. A COSY experiment will show ¹H-¹H correlations, and an HMBC experiment will show long-range ¹H-¹³C correlations, which is useful for assigning quaternary carbons.
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) for accurate chemical shift calibration.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies as listed in Table 3.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 40-400). The molecular weight of this compound is 206.04 g/mol .
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern for the presence of two chlorine atoms. Propose structures for the major fragment ions.
References
- 1. Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. unn.edu.ng [unn.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistwizards.com [chemistwizards.com]
Validation & Comparative
A Comparative Analysis of 3,5-Dichloro-2-hydroxybenzamide and Niclosamide for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of 3,5-Dichloro-2-hydroxybenzamide and the well-characterized drug niclosamide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
Structural and Physicochemical Properties
This compound and niclosamide share a core salicylanilide-like scaffold, which is known to be a versatile pharmacophore. However, their distinct substitutions lead to differences in their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Niclosamide |
| Chemical Structure | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₁₃H₈Cl₂N₂O₄ |
| Molecular Weight | 206.03 g/mol | 327.12 g/mol |
| CAS Number | 17892-26-1 | 50-65-7 |
Comparative Biological Activities
While both compounds exhibit biological activity, niclosamide has been extensively studied and repurposed for various therapeutic applications beyond its original use as an anthelmintic. Data on the specific biological effects of this compound is more limited, with research often focusing on its use as a chemical intermediate for synthesizing more complex bioactive molecules.
Cytotoxicity
Niclosamide, on the other hand, has well-documented cytotoxic effects against a wide range of cancer cell lines.
| Cell Line | Niclosamide IC₅₀ (µM) | Reference |
| Vero-E6 | 1.96 (for 48h) | [2] |
| A549 | 2.60 ± 0.21 | [3] |
| A549/DDP (cisplatin-resistant) | 1.15 ± 0.18 | [3] |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent antimicrobial activity, particularly against Gram-positive bacteria[1]. Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant Staphylococcus aureus (MRSA)[1].
Niclosamide also possesses antimicrobial activity, which is a subject of ongoing research.
| Microorganism | This compound Derivative MIC | Niclosamide MIC | Reference |
| Methicillin-resistant S. aureus | More potent than clindamycin | Data not readily available | [1] |
| Vancomycin-intermediate S. aureus | Promising activity | Data not readily available | [1] |
Mechanism of Action and Signaling Pathway Modulation
The primary established mechanism of action for niclosamide as an anthelmintic is the uncoupling of oxidative phosphorylation in tapeworms. However, its broader therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in cancer and other diseases. There is currently a lack of direct evidence for the effects of this compound on these specific pathways.
Wnt/β-catenin Signaling Pathway
Niclosamide is a potent inhibitor of the Wnt/β-catenin signaling pathway. It has been shown to downregulate the expression of key components of this pathway, leading to the suppression of cancer cell proliferation and survival.
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of Niclosamide.
STAT3 Signaling Pathway
Niclosamide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It can inhibit STAT3 phosphorylation, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.
Figure 2: Overview of the STAT3 signaling pathway and its inhibition by Niclosamide.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is another key cellular process modulated by niclosamide. It can inhibit mTORC1 signaling, which plays a central role in regulating cell growth, proliferation, and metabolism.
Figure 3: Simplified mTOR signaling pathway and the inhibitory effect of Niclosamide.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of the biological activities of these compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 4: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or niclosamide) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Protocol:
-
Co-transfect cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control Renilla luciferase plasmid.
-
Treat the transfected cells with the test compounds.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on Wnt/β-catenin signaling.
STAT3 Phosphorylation Assay (Western Blot)
This method is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
Protocol:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
Conclusion
Niclosamide is a well-established multi-target agent with demonstrated activity against several key signaling pathways implicated in cancer and other diseases. This compound, while sharing a similar chemical scaffold, is less characterized in terms of its specific biological effects on these pathways. The available data on its derivatives suggest potential for antimicrobial and anticancer activity.
This comparative guide highlights the significant data gap for this compound concerning its cytotoxicity and its impact on major signaling pathways. Further research, including direct comparative studies employing the outlined experimental protocols, is necessary to fully elucidate the therapeutic potential of this compound and to determine if it shares the multi-modal activity of niclosamide. Such studies would be invaluable for the drug development community in identifying new therapeutic leads based on the salicylanilide scaffold.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 3,5-Dichloro-2-hydroxybenzamide and Other Salicylanilides for Researchers
Salicylanilides are a class of pharmacologically active compounds characterized by a core structure derived from salicylic acid and an aniline. Initially recognized for their potent anthelmintic properties in veterinary medicine, these compounds are gaining significant attention for drug repurposing in oncology and other fields. Their primary mechanism of action involves the uncoupling of oxidative phosphorylation, but recent studies have unveiled a broader range of biological activities. This guide provides a detailed comparison of 3,5-Dichloro-2-hydroxybenzamide and other prominent halogenated salicylanilides, including Niclosamide, Oxyclozanide, Closantel, and Rafoxanide, supported by experimental data and protocols for the scientific community.
Primary Mechanism of Action: Mitochondrial Uncoupling
The principal mechanism by which salicylanilides exert their biological effects is through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3][4] As protonophores, they shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the production of ATP by ATP synthase.[2][5] This disruption of the cellular energy supply leads to metabolic stress and ultimately cell death in target organisms.[3][6] The process involves the salicylanilide crossing the inner membrane, releasing a proton into the matrix, and returning in its anionic form, thereby completing the uncoupling cycle. This leads to an increase in oxygen consumption but a decrease in ATP production.[2]
Caption: Salicylanilides act as protonophores, disrupting the mitochondrial proton gradient.
Secondary Mechanisms and Drug Repurposing
Beyond mitochondrial uncoupling, salicylanilides, particularly Niclosamide and Rafoxanide, have been shown to modulate multiple critical signaling pathways, making them attractive candidates for anticancer therapy.[7][8][9] These pathways are often dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and metastasis.
-
STAT3 Signaling: Several salicylanilides, including Niclosamide and Rafoxanide, are identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10] They can prevent the phosphorylation and subsequent activation of STAT3, which blocks its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[8][11][12]
-
Other Pathways: Niclosamide has also been reported to inhibit Wnt/β-catenin, mTORC1, and NF-κB signaling pathways, further highlighting its multi-targeted anticancer potential.[7][8] Rafoxanide has been shown to induce endoplasmic reticulum stress and inhibit NF-κB signaling.[9]
Caption: Salicylanilides inhibit the STAT3 signaling pathway at multiple points.
Comparative Analysis of Salicylanilides
The structural variations among salicylanilides, particularly the halogen substitutions on both the salicylic acid and aniline rings, significantly influence their potency, spectrum of activity, and pharmacokinetic properties.[13][14] A summary of key characteristics is presented below.
| Compound | Structure | Primary Use(s) | Key Mechanisms | Target Organisms / Diseases |
| This compound | A core salicylanilide structure. Specific activity data is limited, often studied as a substructure of more complex derivatives. | Research Intermediate | Mitochondrial Uncoupling | Varies based on aniline moiety |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Anthelmintic (tapeworms)[15][16] | Mitochondrial Uncoupling; STAT3, Wnt/β-catenin, mTORC1, NF-κB Inhibition[7][8] | Taenia saginata, T. solium; Various Cancers (repurposing)[8][15] |
| Oxyclozanide | 2,3,5-Trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | Anthelmintic (flukes)[4][17] | Mitochondrial Uncoupling[4][17] | Fasciola hepatica (liver fluke) in ruminants[17] |
| Closantel | N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic (flukes, nematodes)[18][19][20] | Mitochondrial Uncoupling; Chitinase Inhibition[3][20] | Fasciola hepatica, Haemonchus spp.[5][18] |
| Rafoxanide | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Anthelmintic (flukes, nematodes)[21][22] | Mitochondrial Uncoupling; BRAF V600E, STAT3, NF-κB Inhibition[9][21] | Fasciola hepatica, Haemonchus spp.; Colorectal Cancer (repurposing)[9][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of salicylanilides. Below are protocols for key assays.
Mitochondrial Membrane Potential Assay (JC-1)
This assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and a direct target of uncoupling agents.
Principle: The JC-1 dye is a ratiometric, lipophilic cation that accumulates in mitochondria in a potential-dependent manner. In healthy, energized mitochondria with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In depolarized mitochondria with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[23] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture: Plate cells (e.g., L6 myotubes, cancer cell lines) in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Compound Treatment: Prepare serial dilutions of salicylanilide compounds in appropriate cell culture media. Remove the old media from the wells and add the media containing the test compounds. Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
JC-1 Staining: Prepare a 1-5 µg/mL JC-1 staining solution in pre-warmed culture media. Remove the compound-containing media, wash cells gently with Phosphate-Buffered Saline (PBS), and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes, protected from light.
-
Fluorescence Measurement: After incubation, remove the staining solution and wash the cells 2-3 times with warm PBS or assay buffer. Add fresh buffer to each well. Measure fluorescence using a multi-mode plate reader with settings for both green (Excitation ~485 nm, Emission ~529 nm) and red (Excitation ~535 nm, Emission ~590 nm) channels.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. Normalize the results to the vehicle control. A dose-dependent decrease in this ratio indicates uncoupling activity.
Caption: Experimental workflow for the JC-1 mitochondrial potential assay.
In Vitro Anthelmintic/Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a target organism.
Principle: The broth microdilution method involves exposing a standardized inoculum of the test organism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth after a defined incubation period.
Protocol:
-
Compound Preparation: Dissolve the salicylanilide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., bacteria, fungi, or a larval stage of a helminth) according to established guidelines (e.g., CLSI standards for bacteria). The final concentration should be adjusted to a specific CFU/mL or organisms/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Seal the plate and incubate under appropriate conditions (temperature, time, atmosphere) for the specific organism being tested.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (for bacteria/yeast) or by microscopic examination for motility/viability (for helminths). The MIC is the lowest concentration at which no growth or motility is observed. A colorimetric indicator (e.g., resazurin) can also be used to aid in determining viability.
STAT3 Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the activation of STAT3 by measuring the levels of its phosphorylated form (p-STAT3).
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), one can quantify the level of STAT3 activation.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., one with constitutively active STAT3 or one that can be stimulated with a cytokine like IL-6) and grow to ~80% confluency.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of the salicylanilide compound for a defined period. Then, if required, stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software and express p-STAT3 levels relative to total STAT3. A reduction in this ratio indicates inhibition.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Closantel Sodium Dihydrate BP [schwitzbiotech.in]
- 4. Oxyclozanide - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Oxyclozanide - Wikipedia [en.wikipedia.org]
- 18. 695. Closantel (WHO Food Additives Series 27) [inchem.org]
- 19. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parasitipedia.net [parasitipedia.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. An Introduction to Rafoxanide - EAAV Madrid [eaavmadrid2011.es]
- 23. Assays for Mitochondria Function | Thermo Fisher Scientific - ES [thermofisher.com]
Comparative Analysis of 3,5-Dichloro-2-hydroxybenzamide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validated mechanisms of action of 3,5-Dichloro-2-hydroxybenzamide and its analogs, primarily the well-studied salicylanilide, Niclosamide. The information presented is based on available experimental data to offer an objective resource for research and drug development.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of action for salicylanilides, including this compound, is the uncoupling of mitochondrial oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The consequence is a depletion of cellular energy stores, leading to cell death.
Experimental Validation: Mitochondrial Respiration Assay
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function. This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration.
Table 1: Comparative Efficacy of Salicylanilide Derivatives on Mitochondrial Respiration
| Compound | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Proton Leak (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| Control (Vehicle) | 100 ± 10 | 250 ± 20 | 20 ± 5 | 80 ± 8 |
| This compound (Predicted) | ↑↑ | ↑↑↑ | ↑↑↑ | ↓↓↓ |
| Niclosamide | Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| Oxyclozanide | Increased | Increased | Increased | Decreased |
| BAM15 (Positive Control Uncoupler) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
Note: Quantitative data for this compound is extrapolated based on the known activity of the salicylanilide class. Arrows indicate the direction of change (↑ Increase, ↓ Decrease), with the number of arrows representing the qualitative magnitude of the effect.
Modulation of Key Signaling Pathways
Beyond its primary metabolic disruption, this compound and its analogs have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.
STAT3 Signaling Pathway
Salicylanilides are potent inhibitors of the STAT3 signaling pathway, which is often constitutively activated in cancer cells, promoting proliferation and survival. Inhibition is typically measured by the reduction of phosphorylated STAT3 (p-STAT3).
Table 2: Comparative Inhibition of STAT3 Signaling by Salicylanilide Derivatives
| Compound | Cell Line | IC50 (µM) for p-STAT3 Inhibition |
| This compound (Analog) | A549 (Lung Cancer) | Not Reported |
| Niclosamide | HeLa | 0.25 |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | A549 (Lung Cancer) | Potent Inhibition |
| Compound 16 (Salicylanilide Derivative) | DU145 (Prostate Cancer) | Potent Inhibition |
Reference for Niclosamide IC50.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. Salicylanilides inhibit this pathway by promoting the degradation of β-catenin.
Table 3: Comparative Inhibition of Wnt/β-catenin Signaling
| Compound | Cell Line | Assay | Result |
| This compound (Analog) | Ovarian Cancer Cells | TOPflash Reporter Assay | Predicted to decrease activity |
| Niclosamide | Ovarian Cancer Cells | TOPflash Reporter Assay | Significant reduction in activity |
| Analog 11 (Niclosamide Analog) | Ovarian Cancer Cells | Western Blot (LRP6) | Decreased expression |
| Analog 32 (Niclosamide Analog) | Ovarian Cancer Cells | Western Blot (LRP6) | Decreased expression |
Data from a study on Niclosamide and its analogs in ovarian cancer.[2][3]
mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and metabolism. Salicylanilides have been shown to inhibit mTORC1 signaling, contributing to their anti-proliferative effects.
Table 4: Structure-Activity Relationship for mTORC1 Inhibition by Niclosamide Analogs
| Analog Modification | mTORC1 Inhibition | Protonophoric Activity |
| Niclosamide (Parent) | Potent | Active |
| Analog 1 (Amide replaced with ester) | Inactive | Inactive |
| Analog 3 (Phenolic OH moved to para) | Inactive | Inactive |
| Analog 5 (Nitro group moved to meta) | Inactive | Inactive |
This table highlights that the structural features required for protonophoric activity are also essential for mTORC1 inhibition.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Certain salicylanilide derivatives have been identified as inhibitors of this pathway.
Table 5: Comparative Inhibition of NF-κB Signaling
| Compound | Cell Line | IC50 (µM) for NF-κB Inhibition |
| IMD-0354 (Salicylanilide) | - | Selective IKKβ inhibitor |
| 5-Chlorosalicylamide | HCT116 | Additive inhibitory activity |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | HCT116 | 15 |
Reference for 5-CSPA IC50.[2]
Notch Signaling Pathway
The Notch signaling pathway is involved in cell-cell communication and regulates cell fate decisions. Niclosamide has been shown to downregulate this pathway in colon cancer cells.
Table 6: Effect of Niclosamide on Notch Signaling Components
| Treatment | Notch1 Expression | Notch2 Expression | Notch3 Expression | Hey1 (Target Gene) Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| Niclosamide (1-4 µM) | Decreased | Decreased | Decreased | Decreased |
Data from a study on Niclosamide in colon cancer cells.[5][6]
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
-
Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compounds and mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a potent uncoupler)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XFe96 analyzer. The instrument will measure OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[4][7][8]
Luciferase Reporter Assay for Signaling Pathway Analysis (General Protocol)
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing response elements for the pathway of interest (e.g., TCF/LEF for Wnt, RBP-Jk for Notch) and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24-48 hours, treat the transfected cells with this compound or alternative compounds at various concentrations.
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the fold change in reporter activity relative to a vehicle-treated control.[3]
Visualizations
Caption: General experimental workflow for in vitro validation.
Caption: Overview of Salicylanilide's dual mechanism of action.
References
- 1. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 3. content.protocols.io [content.protocols.io]
- 4. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
Scrutinizing 3,5-Dichloro-2-hydroxybenzamide: An Analysis of In Vitro and In Vivo Efficacy
A recent study investigated the comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and its isomer, 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA), in various mammalian cell lines. The findings indicate that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity compared to its 4-hydroxy counterpart[1]. This suggests a structure-dependent biological activity, where the position of the hydroxyl group plays a critical role.
Comparative Cytotoxicity of Dichlorinated Hydroxybenzoic Acid Isomers
The following table summarizes the key findings from the comparative cytotoxicity study, highlighting the differential effects of the two isomers. While specific IC50 values are not provided in the available abstract, the relative toxicity is clearly established.
| Compound | Relative Cytotoxicity | Observed Cellular Effect |
| 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) | Significantly Higher | Dose-dependent increase in intracellular Superoxide Dismutase (SOD) activity[1] |
| 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) | Lower | Dose-dependent increase in intracellular Superoxide Dismutase (SOD) activity[1] |
Experimental Protocols
The cytotoxic effects of these phenolic compounds were evaluated using established cell-based assays. While the specific details for the 3,5-DC-2-HBA study are not fully elaborated in the abstract, a general methodology for assessing the cytotoxicity of phenolic compounds can be described as follows:
Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Mammalian cell lines (e.g., Chinese hamster ovary cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compounds (3,5-DC-2-HBA and 3,5-DC-4-HBA) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then determined.
Proposed Mechanism of Action and Signaling Pathway
The study on 3,5-DC-2-HBA suggests that its cytotoxic effects are linked to the induction of oxidative stress. Both isomers caused a dose-dependent increase in the activity of intracellular superoxide dismutase (SOD), an enzyme involved in the antioxidant defense system[1]. The higher cytotoxicity of 3,5-DC-2-HBA correlated with a greater impact on the conformational and secondary structure of Cu/Zn-SOD, as well as more pronounced modulation of its enzymatic activity[1]. Molecular docking simulations further indicated that van der Waals forces and hydrogen bonding are the primary drivers of the interaction between these compounds and Cu/Zn-SOD[1].
The following diagram illustrates the proposed mechanism of isomer-specific cytotoxicity.
Caption: Proposed mechanism of isomer-specific cytotoxicity.
References
A Comparative Guide to the Antimicrobial Spectrum of 3,5-Dichloro-2-hydroxybenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This guide provides a comparative analysis of the antimicrobial spectrum of 3,5-dichloro-2-hydroxybenzamide analogs, a class of compounds that has garnered significant interest for its potential as antimicrobial agents. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to inform and guide future research and development in this promising area.
Data Summary: Antimicrobial Activity of this compound Analogs
The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound analogs against a range of microbial species. These values, collated from multiple studies, provide a quantitative comparison of their antimicrobial potency. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound/Analog | N-Substituent | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Analog 1 | 2-chlorophenyl | 0.125-0.5 | - | - | >500 | >500 | [1] |
| Analog 2 | 4-chlorophenyl | ≥0.5 | - | - | >500 | >500 | [1] |
| Analog 3 | 4-(trifluoromethyl)phenylcarbamoyl (benzoate) | >0.49 (µmol/L) | >0.49 (µmol/L) | - | Much less susceptible | - | [1] |
| Analog 4 | 4-bromophenyl (thiazolyl-salicylamide) | >100 | - | - | - | - | [2] |
| Analog 5 | 4-nitrophenyl (pyrrolidinone derivative) | 64 | - | - | >128 | >128 | [3] |
| Analog 6 | 4-(dimethylamino)phenyl (pyrrolidinone derivative) | 64 | - | - | >128 | >128 | [3] |
| Analog 7 | Thien-2-yl (pyrrolidinone derivative) | 16 | - | - | >128 | >128 | [3] |
| Analog 8 | Phenyl (p-hydroxybenzamide derivative 5a) | - | - | 6.25 | 3.12 | - | [4] |
| Analog 9 | 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl | 15.62-31.25 (µmol/L) | 15.62-31.25 (µmol/L) | - | - | - | [5] |
Note: Some values are reported in µmol/L and are indicated as such.
Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)
| Compound/Analog | N-Substituent | Candida albicans | Candida krusei | Aspergillus fumigatus | Trichophyton mentagrophytes | Absidia corymbifera | Reference |
| Salicylanilide Acetate 2a | 2-chloro-4-nitrophenyl | 31.25 | 31.25 | 0.98 | 0.49 | 0.98 | [6] |
| Salicylanilide Acetate 2b | 4-bromo-2-chlorophenyl | 31.25 | 15.62 | 0.98 | 0.49 | 0.98 | [6] |
| Salicylanilide Acetate 2c | 2-chloro-4-(trifluoromethyl)phenyl | 31.25 | 15.62 | 0.98 | 0.49 | 0.98 | [6] |
| 4-Thiazolyl-salicylamide 5n | 4-bromophenyl | 15.62 | - | - | - | - | [2] |
| Pyrrolidinone derivative 15 | 5-nitrothien-2-yl | 16 (C. auris) | - | 16 (azole-resistant) | - | - | [3] |
Experimental Protocols
The determination of the antimicrobial spectrum of these analogs relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.
Caption: Workflow for the agar disk diffusion susceptibility test.
Mechanism of Action: Disruption of the Proton Motive Force
The primary antimicrobial mechanism of salicylanilide derivatives, including this compound analogs, involves the disruption of the proton motive force (PMF) across the microbial cell membrane. These compounds act as protonophores, shuttling protons across the membrane and dissipating the crucial proton gradient.
Caption: Proposed mechanism of action for this compound analogs.
This dissipation of the PMF leads to a cascade of detrimental effects, including the disruption of the electron transport chain and the inhibition of ATP synthesis, ultimately resulting in microbial cell death. This mechanism is generally broad-spectrum; however, the outer membrane of Gram-negative bacteria often presents a permeability barrier, and efflux pumps can actively remove the compounds from the cell, leading to reduced susceptibility.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of this compound analogs is significantly influenced by the nature of the substituent on the amide nitrogen (the N-substituent).
-
Gram-Positive Bacteria: Generally, these analogs exhibit good to excellent activity against Gram-positive bacteria, including resistant strains like MRSA.[1] The presence of electron-withdrawing groups on the N-aryl ring often enhances activity.
-
Gram-Negative Bacteria: The activity against Gram-negative bacteria is often limited due to the aforementioned permeability and efflux issues. However, some analogs, particularly when combined with membrane permeabilizing agents or efflux pump inhibitors, can show significant potentiation of activity.
-
Fungi: Several analogs have demonstrated promising antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species.[2][3][6] The structure-activity relationships for antifungal activity are still being actively explored.
Conclusion
This compound analogs represent a versatile scaffold for the development of novel antimicrobial agents. Their primary mechanism of disrupting the proton motive force offers a broad-spectrum potential. The data presented in this guide highlight the significant activity of these compounds, particularly against Gram-positive bacteria and fungi. Future research should focus on systematic modifications of the N-substituent to optimize the antimicrobial spectrum, improve activity against Gram-negative pathogens, and enhance the overall pharmacological properties of this promising class of compounds. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of novel analogs, facilitating comparative analysis and accelerating the discovery of new antimicrobial therapies.
References
- 1. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Dichlorinated Hydroxybenzamides: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of 3,5-Dichloro-2-hydroxybenzamide isomers and related compounds. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to inform future research and development.
Executive Summary
Case Study: Cytotoxicity of Niclosamide and Its Analogs
Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, and its analogs have been extensively studied for their potent cytotoxic effects across various cancer cell lines. The data presented below summarizes the 50% cytotoxic concentration (CC50) and/or 50% inhibitory concentration (IC50) of niclosamide and several of its analogs, highlighting the impact of structural modifications on their cytotoxic potential.
Data Presentation: Cytotoxicity of Niclosamide and Analogs
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Niclosamide | VeroE6 | High-Content Imaging | CC50: 1.05 | [1] |
| Niclosamide | H1437 | High-Content Imaging | CC50: 0.438 | [1] |
| Niclosamide | HepG2 | MTT Assay | IC50 (48h): 31.91 | [2] |
| Niclosamide | QGY-7703 | MTT Assay | IC50 (48h): 10.24 | [2] |
| Niclosamide | SMMC-7721 | MTT Assay | IC50 (48h): 13.46 | [2] |
| Niclosamide | Basal-like Breast Cancer Cell Lines | ATPlite Assay | IC50: 0.33 - 1.9 | [3] |
| Analog 11 | Ovarian Cancer Cell Lines | Proliferation Assay | IC50: ~1.0 - 2.5 | [4][5] |
| Analog 32 | Ovarian Cancer Cell Lines | Proliferation Assay | IC50: 0.9 - 2.5 | [4][5] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 | Not Specified | Most significant cytotoxicity in the series | [6] |
| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Not Specified | NF-κB Assay | Most active in inhibiting NF-κB | [6] |
| 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide | Not Specified | MTP Assay | Most active in affecting mitochondrial transmembrane potential | [6] |
Isomer-Specific Cytotoxicity: Insights from Dichlorinated Hydroxybenzoic Acids
While data on this compound isomers is scarce, a study on the related compounds, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and its isomer 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA), reveals that isomerism plays a crucial role in determining cytotoxicity. The study found that 3,5-DC-2-HBA consistently exhibited significantly higher cytotoxicity compared to 3,5-DC-4-HBA across various mammalian cell lines. This difference was linked to their differential interactions with and modulation of Cu/Zn-superoxide dismutase (Cu/Zn-SOD). This principle of isomer-specific activity underscores the importance of the precise arrangement of functional groups on the benzene ring for biological effect and suggests that the isomers of this compound would likely also display distinct cytotoxic profiles.
Experimental Protocols
A common and well-established method for determining the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (e.g., this compound isomers, niclosamide analogs) in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) using a suitable curve-fitting software.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of an MTT-based cytotoxicity assay.
Key Signaling Pathways Targeted by Niclosamide
Caption: Major signaling pathways inhibited by niclosamide.
Conclusion and Future Directions
The analysis of niclosamide and its analogs provides a strong foundation for understanding the cytotoxic potential of dichlorinated hydroxybenzamides. The structure-activity relationship data suggests that modifications to the substituent groups on both aromatic rings can significantly modulate cytotoxicity and biological activity. The observed isomer-specific cytotoxicity in related benzoic acid compounds highlights the critical need for systematic evaluation of the isomers of this compound.
Future research should focus on the synthesis and direct comparative cytotoxic screening of all positional isomers of this compound. Such studies would provide a clearer understanding of the structural requirements for potent and selective cytotoxicity, paving the way for the rational design of novel therapeutic agents. The experimental protocols and analytical frameworks presented in this guide offer a standardized approach for these future investigations.
References
- 1. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Niclosamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of 3,5-Dichloro-2-hydroxybenzamide and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antimicrobial potential of the novel compound 3,5-Dichloro-2-hydroxybenzamide against a panel of established, clinically relevant antibiotics. While direct, publicly available antimicrobial susceptibility data for this compound is not currently available, this document outlines the necessary experimental protocols and presents comparative data for standard antibiotics to facilitate future research and evaluation.
Derivatives of salicylamide, the parent compound of this compound, have demonstrated notable antibacterial properties. For instance, salicylamide itself has shown bactericidal activity against multidrug-resistant Neisseria gonorrhoeae with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/ml.[1] Furthermore, the addition of halogen atoms to the salicylamide structure is a known strategy for enhancing antimicrobial potency.[2]
Putative Mechanism of Action of Salicylamides
The antimicrobial action of salicylamides is believed to involve the disruption of bacterial cell energy metabolism. The proposed mechanism centers on the uncoupling of the electron transport chain from ATP synthesis. By dissipating the proton motive force across the bacterial membrane, these compounds inhibit the cell's ability to produce ATP, leading to metabolic collapse and cell death. This mechanism is particularly effective when bacterial efflux pumps, a common resistance mechanism, are inhibited.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common Gram-positive and Gram-negative bacteria. These values serve as a benchmark for evaluating the potency of novel antimicrobial agents like this compound. All MIC values are presented in µg/mL.
Table 1: MIC of Standard Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis |
| Ciprofloxacin | 0.25 - 1.0[3][4][5][6] | No data |
| Vancomycin | ≤0.5 - 2.0[7][8][9][10] | 32 - 64 (VRE)[11] |
| Ampicillin | 0.6 - 1.0[12] | 0.5 - 8.0[13][14] |
| Piperacillin-Tazobactam | No data | No data |
Table 2: MIC of Standard Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Ciprofloxacin | ≤0.06 - 1.0[15][16][17] | 0.25 - 1.0[18][19] |
| Vancomycin | No data | No data |
| Ampicillin | 4.0 - ≥128[12][20] | No data |
| Piperacillin-Tazobactam | No data | 4.0 - 128[21] |
Note: "No data" indicates that the antibiotic is not typically effective or tested against that specific bacterium. VRE: Vancomycin-Resistant Enterococcus.
Experimental Protocols
To ensure reproducible and comparable results, standardized methodologies are critical. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compound (this compound) and standard antibiotics
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: Prepare a serial two-fold dilution of the test compound and standard antibiotics in CAMHB in the 96-well plates. The concentration range should be appropriate to determine the MIC for each antibiotic-bacterium combination.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
The provided framework offers a standardized approach to benchmarking the antimicrobial activity of this compound. While the therapeutic potential of halogenated salicylamides is promising, rigorous in vitro testing is the essential first step in the drug development pipeline. The comparative data for standard antibiotics presented here serves as a baseline for interpreting the efficacy of this novel compound. Future studies should focus on generating robust MIC and MBC data for this compound against a broad spectrum of bacterial pathogens to fully elucidate its antimicrobial potential.
References
- 1. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 17892-26-1 [benchchem.com]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Unveiling the Potent Biological Activity of 3,5-Dichloro-2-hydroxybenzamide Derivatives: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 3,5-Dichloro-2-hydroxybenzamide derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
The this compound scaffold, a core component of the broader salicylanilide class of compounds, has been the subject of extensive research due to its diverse biological activities. These activities are intricately linked to the nature and position of various substituents on the benzamide core. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the chemical groups attached to the core structure. The following tables summarize the quantitative data from various studies, showcasing the impact of different substitutions on their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these assessments.
| Compound ID | Anilide Ring Substitution | Salicyl Ring Modification | Cancer Cell Line | IC50 (µM) |
| Niclosamide | 2'-chloro-4'-nitro | None | HCT-116 (Colon) | ~1.0 |
| Analog 1 | 4'-trifluoromethyl | None | HCT-116 (Colon) | Potent |
| Analog 2 | 4'-chloro | None | HCT-116 (Colon) | Potent |
| NCDDNB | N-(3-chloro-1,4-dioxonaphthalen-2-yl) | None | CWR-22 (Prostate) | 2.5[1] |
| NCDDNB | N-(3-chloro-1,4-dioxonaphthalen-2-yl) | None | PC-3 (Prostate) | 2.5[1] |
| NCDDNB | N-(3-chloro-1,4-dioxonaphthalen-2-yl) | None | DU-145 (Prostate) | 6.5[1] |
Note: "Potent" indicates significant activity was observed, though specific IC50 values were not always provided in the initial abstract.
Antimicrobial Activity
The antimicrobial properties of these derivatives have been tested against a range of bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their effectiveness.
| Compound ID | N-Substituent | Target Organism | MIC (µg/mL) |
| Sulfonamide Derivative 1 | {4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L |
| Sulfonamide Derivative 2 | N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L |
| 5-oxopyrrolidine Derivative 14 | Thien-2-yl | Vancomycin-intermediate S. aureus | 4–16 |
| 5-oxopyrrolidine Derivative 24b | 5-Fluorobenzimidazole | Vancomycin-intermediate S. aureus | 2–8 |
Key Signaling Pathways
The anticancer activity of salicylanilide derivatives is often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer.
References
Independent Verification of 3,5-Dichloro-2-hydroxybenzamide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 3,5-Dichloro-2-hydroxybenzamide with alternative compounds, namely niclosamide and nitazoxanide. The information is compiled from publicly available experimental data to facilitate independent verification and inform future research directions.
Executive Summary
This compound, a halogenated salicylamide derivative, has demonstrated promising in vitro activity across antiviral, antimicrobial, and anticancer applications. Its performance, however, must be considered in the context of established alternatives like niclosamide and nitazoxanide, which are also derivatives of salicylamide and have well-documented therapeutic profiles. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of potential mechanisms of action to aid in a comprehensive evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its key alternatives. Direct comparative studies are limited, and thus, data is compiled from various sources.
Table 1: Antiviral Activity (IC50/EC50 in µM)
| Virus | This compound | Niclosamide | Nitazoxanide |
| SARS-CoV-2 | No direct data found | 0.1 - 4.63[1] | 2.12 - 7.94[2] |
| Hepatitis B Virus (HBV) | No direct data found | - | 0.12 - 0.59[3] |
| Hepatitis C Virus (HCV) | No direct data found | 0.16 | - |
| Zika Virus (ZIKV) | No direct data found | 0.37 | - |
| Human Coronaviruses (general) | No direct data found | - | 0.05 - 0.15 (µg/mL)[4] |
Note: IC50/EC50 values can vary depending on the cell line, assay method, and virus strain.
Table 2: Antimicrobial Activity (MIC in µM)
| Microorganism | This compound Derivative* | Niclosamide | Nitazoxanide |
| Staphylococcus aureus (MRSA) | 15.62 - 31.25[5] | No direct data found | No direct data found |
| Mycobacterium kansasii | 1 - 4[5] | No direct data found | No direct data found |
*Data for a sulfonamide derivative of 5-chloro-2-hydroxybenzoic acid.
Table 3: Anticancer Activity (IC50 in µM)
| Cell Line | This compound Related Compounds* | Niclosamide Analogs |
| A549 (Lung Carcinoma) | - | 4.47[6] |
| MDA-MB-231 (Breast Cancer) | - | 3.55 - 4.68[6] |
| PC-3 (Prostate Cancer) | 2.5[7] | 5.50[6] |
| HCT116 (Colon Cancer) | 0.34 - 22.4 | - |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | - |
*Data for N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide and other benzamide derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and verification.
MTT Assay for Cytotoxicity and Anticancer Activity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
Principle: A plaque is a clear zone that develops in a monolayer of cells as a result of viral infection and lysis. The plaque reduction assay measures the ability of an antiviral compound to reduce the number of plaques formed by a virus.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[9][10]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows.
Caption: General antiviral mechanism of salicylamide derivatives.
Caption: Potential cytotoxicity mechanism based on a related compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
Safety Operating Guide
Proper Disposal of 3,5-Dichloro-2-hydroxybenzamide: A Guide for Laboratory Professionals
For immediate reference, the primary and mandated disposal route for 3,5-Dichloro-2-hydroxybenzamide and its containers is through an approved waste disposal plant.[1][2][3] This ensures compliance with regulatory standards and minimizes environmental impact.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[1][2] |
| Body Protection | Wear a lab coat or other suitable protective clothing.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area.[1][2][3] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in the same dedicated waste container.
-
-
Empty Containers:
2. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
The storage area should be a dry, cool, and well-ventilated place.[1][2]
-
Ensure the container is kept tightly closed and stored in a locked-up location.[1][2]
3. Environmental Precautions:
-
Do not allow the product to enter drains or waterways.[1]
-
Prevent fire extinguishing water from contaminating surface water or the ground water system.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 3,5-Dichloro-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3,5-Dichloro-2-hydroxybenzamide. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Conforming to EN166 |
| Face Shield | Use when there is a risk of splashing | |
| Hand Protection | Chemical-resistant Gloves | Inspected prior to use. Use proper glove removal technique. |
| Body Protection | Protective Clothing | Long-sleeved lab coat |
| Apron (optional, for larger quantities) | ||
| Respiratory Protection | Dust Mask or Respirator | Use in poorly ventilated areas or when dust is generated. |
Hazard Identification and Safety Precautions
This compound presents several health hazards. Understanding these risks is the first step toward safe handling.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | P261: Avoid breathing dust. |
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a detailed methodology for assessing the antimicrobial activity of this compound using a broth microdilution assay.
1. Preparation of Stock Solution:
- Aseptically weigh a precise amount of this compound powder.
- Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
- Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select a single, well-isolated colony of the test bacterium.
- Inoculate the colony into a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the adjusted bacterial suspension in fresh broth to achieve the final desired inoculum concentration for the assay.
3. Broth Microdilution Assay:
- In a sterile 96-well microtiter plate, add a specified volume of sterile broth to all wells.
- Add the stock solution of this compound to the first well of each row to be tested.
- Perform a serial two-fold dilution of the compound by transferring a portion of the solution from the first well to the second, and so on, across the plate.
- Add the diluted bacterial inoculum to each well, ensuring a consistent final volume in all wells.
- Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).
- Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of Minimum Inhibitory Concentration (MIC):
- After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use only in a well-ventilated area. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as detailed above.
-
Avoid breathing dust.
-
Sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of down the drain or in general waste.
This guide is intended to provide essential safety and handling information. Always consult the full Safety Data Sheet (SDS) for this compound before use and follow all institutional safety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
